3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Beschreibung
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Eigenschaften
IUPAC Name |
(3-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAKQWUBRQTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Elucidating the Mechanism of Action for 3-Fluorophenyl Piperidine Compounds
Abstract: The 3-fluorophenyl piperidine scaffold is a privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity for various biological targets.[1] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and determine the potential mechanism of action (MOA) of novel 3-fluorophenyl piperidine derivatives. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind a phased experimental approach, from initial target screening to in-vivo validation. This document details authoritative, step-by-step protocols for key assays, presents data visualization strategies, and is grounded in established scientific literature to ensure a self-validating and rigorous investigative process.
Introduction: The Versatility of the 3-Fluorophenyl Piperidine Scaffold
The 3-fluorophenyl piperidine motif is a cornerstone of many CNS-active compounds. Its prevalence stems from a combination of favorable pharmacokinetic properties and the ability to interact with a diverse range of biological targets. Literature analysis reveals that this chemical class frequently exhibits high affinity for several key proteins implicated in neurotransmission and neuronal signaling.[1][2][3] Therefore, a new compound featuring this scaffold warrants a focused, yet comprehensive, screening approach.
Primary Mechanistic Hypotheses: Based on extensive structure-activity relationship (SAR) studies of existing analogs, the most probable molecular targets for a novel 3-fluorophenyl piperidine compound include:
-
Monoamine Transporters: Specifically, the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). Many potent and selective reuptake inhibitors feature this core structure.[2][3][4]
-
Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are involved in a wide array of cellular functions and are targets for various psychiatric and neurological drug candidates. The piperidine moiety is a common feature of high-affinity sigma receptor ligands.[5][6][7][8]
-
NMDA Receptors: Certain derivatives, particularly those with additional hydroxyl groups, have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, often with selectivity for the NR2B subunit.[9][10]
This guide will use these three target classes as the foundation for a logical, phased investigation into a novel compound's MOA.
A Phased Experimental Approach to MOA Elucidation
A robust investigation into a compound's mechanism of action is not a single experiment but a carefully orchestrated campaign. The logic is to move from broad, high-throughput methods that identify potential targets to more complex, lower-throughput functional and in-vivo assays that validate and characterize the interaction.
Caption: Phased workflow for MOA elucidation.
Phase 1: Target Identification and Affinity Profiling
Causality: The first and most critical step is to determine if, and how strongly, the compound binds to its hypothesized targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and ability to provide quantitative affinity data (Kᵢ values).[11][12]
This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity from its receptor.[11][13] The result is an inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors.
This protocol is adapted for determining the affinity of a test compound at the dopamine and serotonin transporters using rat brain tissue.
1. Membrane Preparation (Crude Synaptosomes):
- Euthanize adult rats and rapidly dissect the striatum (for DAT) or whole brain minus cerebellum (for SERT).[14] All steps are performed at 4°C.
- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[15]
- Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris (P1 pellet).[16]
- Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 minutes to pellet the membranes containing synaptosomes (P2 pellet).[14][15]
- Resuspend the P2 pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
- Resuspend the final pellet in a cryoprotectant buffer (e.g., buffer with 10% sucrose), determine protein concentration using a BCA assay, and store aliquots at -80°C until use.[15]
2. Assay Procedure (96-well format):
- On the day of the assay, thaw membrane aliquots and resuspend in the final assay buffer.
- In a 96-well plate, combine the following in a final volume of 250 µL:
- 150 µL of membrane preparation (typically 50-120 µg protein).[15]
- 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
- 50 µL of radioligand solution.
- For DAT: [³H]WIN 35,428 (final concentration ~0.5 nM).[17]
- For SERT: [³H]Paroxetine (final concentration ~0.2 nM).[3][17]
- Total Binding Wells: Contain membranes, radioligand, and assay buffer (no test compound).
- Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known displacer (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).
- Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
3. Termination and Counting:
- Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[18]
- Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[15]
- Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[15][18]
4. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[15]
- Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
Summarize the binding affinity data in a clear, tabular format.
Table 1: Binding Affinities (Kᵢ) of a Hypothetical 3-Fluorophenyl Piperidine Compound (H-3FPP-1)
| Target | Radioligand | Kᵢ of H-3FPP-1 (nM) | Reference Compound | Kᵢ of Ref. (nM) |
| DAT | [³H]WIN 35,428 | 15.2 | GBR 12909 | 17.6[19] |
| SERT | [³H]Paroxetine | 8.9 | Fluoxetine | 2.0 - 10.0[3] |
| σ₁ Receptor | (+)-[³H]Pentazocine | 250.4 | Haloperidol | 3.2 |
| NMDA (NR2B) | [³H]CP-101,606 | >10,000 | CP-101,606 | ~10.0[9] |
Interpretation: The data for H-3FPP-1 strongly suggests it is a potent ligand for both DAT and SERT, with slightly higher affinity for SERT. Its affinity for the σ₁ receptor is significantly lower, and it shows negligible binding to the NR2B-containing NMDA receptor site at concentrations up to 10 µM. This directs our investigation in Phase 2 to focus on the functional consequences of DAT and SERT binding.
Phase 2: Functional Characterization
Causality: High affinity does not equal functional effect. A compound can be an agonist, antagonist, or, in the case of transporters, an uptake inhibitor or a releaser. Functional assays are essential to determine how the compound affects the target's biological activity.
This assay directly measures the function of DAT and SERT by quantifying their ability to transport a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) into cells or synaptosomes.[20][21] The potency of a test compound is determined by its ability to inhibit this uptake.
1. Synaptosome Preparation:
- Prepare crude synaptosomes from rat striatum as described in Protocol 1, Step 1.[16][22] The final pellet is resuspended in a Krebs-HEPES buffer.[23]
2. Assay Procedure (96-well format):
- Pre-warm synaptosomes, buffer, and solutions to 37°C.
- To each well, add 180 µL of the synaptosome preparation (30-80 µg protein).[23]
- Add 50 µL of the test compound (H-3FPP-1) at various concentrations.
- For defining non-specific uptake, use a known inhibitor like 10 µM GBR 12909.
- Pre-incubate the plate for 10-15 minutes at 37°C.
- Initiate uptake by adding 20 µL of [³H]Dopamine (final concentration ~10-20 nM).[20][23]
- Incubate for a short, defined period (e.g., 5-10 minutes) during the linear phase of uptake.
- Terminate the assay by rapid filtration as described in Protocol 1, Step 3.
3. Data Analysis:
- Calculate the percentage of uptake inhibition for each concentration of the test compound.
- Plot the percent inhibition versus the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.
Causality: If binding to an ion channel like the NMDA receptor were significant, electrophysiology would be the definitive functional assay. This technique measures the flow of ions through channels in the membrane of a single cell, providing real-time information on channel activation, inhibition, and modulation.[24][25][26][27] While our hypothetical compound did not show NMDA affinity, this protocol is included for completeness.
1. Cell Preparation:
- Use a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B) or cultured primary neurons.[27] Plate cells on coverslips a few days prior to recording.[26]
2. Recording Setup:
- Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external recording solution.[24]
- Pull a glass micropipette (resistance 3-7 MΩ) and fill it with an internal solution that mimics the cell's cytoplasm.[26][28]
- Under visual guidance, approach a single cell with the micropipette and apply light positive pressure.[28]
- Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.[28]
- Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the entire cell.[24][28]
3. Data Acquisition:
- Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
- Locally apply a solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) for a brief period to evoke an inward current through the NMDA receptors.
- After establishing a stable baseline response, co-apply the NMDA/glycine solution with the test compound (e.g., H-3FPP-1) and measure the change in the evoked current amplitude.
- Wash out the test compound and ensure the NMDA-evoked current returns to baseline.
4. Data Analysis:
- Calculate the percentage of inhibition of the NMDA-evoked current at different concentrations of the test compound.
- Generate a concentration-response curve to determine the IC₅₀.
Phase 3: In Vivo Target Engagement and Pharmacodynamics
Causality: In vitro assays, while critical, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex neural circuitry of a living system. In vivo studies are the final validation step to confirm that the compound engages its target in the brain and produces the expected neurochemical effect.
Microdialysis is a powerful technique for measuring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[29][30][31] If H-3FPP-1 is a DAT/SERT inhibitor, we hypothesize its administration will increase extracellular levels of dopamine and serotonin.[32][33]
1. Surgical Procedure:
- Anesthetize a rat and place it in a stereotaxic frame.
- Implant a guide cannula targeting the brain region of interest (e.g., the striatum for dopamine).
- Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
- On the day of the experiment, place the awake, freely moving rat in a testing chamber.
- Insert a microdialysis probe through the guide cannula.
- Perfuse the probe at a slow, constant rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[29]
- Collect the resulting dialysate samples at regular intervals (e.g., every 20 minutes).
- After collecting several baseline samples, administer the test compound (H-3FPP-1) systemically (e.g., via intraperitoneal injection) and continue collecting samples.
3. Sample Analysis:
- Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[29][30]
4. Data Analysis:
- Calculate the average concentration of each analyte during the baseline period.
- Express the post-injection concentrations as a percentage of the baseline average.
- Plot the percent change in neurotransmitter levels over time.
Integrated Mechanism of Action Model
By synthesizing the data from all three phases, we can construct a comprehensive model for the mechanism of action of H-3FPP-1.
-
Phase 1 demonstrated that H-3FPP-1 binds with high affinity to both DAT and SERT (Kᵢ values of 15.2 nM and 8.9 nM, respectively).
-
Phase 2 would confirm this binding is functionally relevant, showing that H-3FPP-1 potently inhibits the uptake of dopamine and serotonin (hypothetical IC₅₀ values of ~30 nM and ~20 nM, respectively).
-
Phase 3 would validate the in-vitro findings in a living system, showing that systemic administration of H-3FPP-1 leads to a significant and sustained increase in extracellular dopamine and serotonin in the rat brain.
Caption: Proposed mechanism of H-3FPP-1.
Conclusion and Future Directions
This technical guide has outlined a systematic, evidence-based approach to elucidating the mechanism of action for novel 3-fluorophenyl piperidine compounds. By progressing logically from in-vitro binding and functional assays to in-vivo neurochemical analysis, researchers can build a robust and validated MOA model.
Future research for a compound like H-3FPP-1 would involve:
-
Selectivity Profiling: Broad screening against a wider panel of receptors and transporters to ensure target selectivity and identify potential off-target liabilities.
-
Behavioral Pharmacology: Investigating the effects of the compound in animal models of depression, anxiety, or other CNS disorders to link the molecular mechanism to a potential therapeutic outcome.
-
Metabolic Stability and Pharmacokinetic Studies: Characterizing the full ADME profile to optimize dosing and formulation for further development.
By adhering to the principles of scientific integrity, causality-driven experimental design, and authoritative validation, the framework presented here provides a reliable path for advancing our understanding of this important class of neuroactive compounds.
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Introduction: The 3-Carbonylpiperidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Foundational Literature on the Synthesis of 3-Carbonylpiperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] Within this class, the 3-carbonylpiperidine motif and its derivatives are of particular strategic importance. The ketone or ester functionality at the 3-position serves as a versatile synthetic handle for further elaboration, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Molecules incorporating this scaffold are central to drugs targeting a wide range of conditions, including cancer and central nervous system disorders.[5][6]
This guide provides a foundational review of key synthetic strategies for accessing 3-carbonylpiperidines, written from the perspective of a senior application scientist. The focus is not merely on procedural steps but on the underlying chemical logic, the causality behind methodological choices, and the practical insights necessary for successful implementation in a research and development setting. We will explore classical cyclization reactions that form the bedrock of piperidine synthesis, as well as modern catalytic approaches that offer unparalleled control over stereochemistry—a critical parameter in the development of next-generation therapeutics.
Pillar 1: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a robust and time-honored method for constructing five- and six-membered rings through the intramolecular cyclization of diesters.[7][8] This reaction is fundamentally an intramolecular Claisen condensation, driven by the formation of a thermodynamically stable cyclic β-keto ester.[9] For the synthesis of 3-carbonylpiperidines, the required precursor is an N-protected γ-amino-adipic acid diester.
Mechanistic Rationale and Causality
The success of the Dieckmann condensation hinges on the careful selection of a base and solvent. The base must be strong enough to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate, but its corresponding conjugate acid should not be acidic enough to protonate the final, stabilized enolate product, which would shift the equilibrium back to the starting materials.[9]
-
Enolate Formation: A strong base (e.g., sodium ethoxide, sodium hydride) abstracts a proton from the carbon alpha to one of the ester carbonyls.[10]
-
Intramolecular Attack: The resulting enolate attacks the carbonyl carbon of the other ester group in a 6-exo-trig cyclization.[8] This forms a cyclic tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.[8]
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between its two carbonyl groups. The alkoxide base generated in the previous step rapidly and irreversibly removes this proton, forming a resonance-stabilized enolate. This final deprotonation is the thermodynamic driving force for the entire reaction.[9]
-
Acidic Workup: A final acidic quench is required to protonate the enolate and yield the neutral 3-carbonylpiperidine product.[7]
The choice of base is critical. Using an alkoxide base (e.g., NaOEt with ethyl esters) prevents transesterification side reactions.[11] For substrates sensitive to alkoxides, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or toluene are superior choices, as they minimize side reactions.[7]
Caption: Mechanism of the Dieckmann Condensation for 3-Carbonylpiperidine Synthesis.
Self-Validating Experimental Protocol: Dieckmann Condensation
This protocol describes the cyclization of a generic N-protected diethyl γ-aminoadipate.
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 10 mL per 1 g of substrate).
-
Base Addition: Sodium metal is carefully added in small pieces to the ethanol at room temperature to generate sodium ethoxide in situ. The amount should be stoichiometric (1.0 to 1.1 equivalents). The mixture is stirred until all the sodium has reacted.
-
Substrate Addition: The N-protected diethyl γ-aminoadipate (1.0 eq) is dissolved in a minimal amount of anhydrous ethanol and added dropwise to the sodium ethoxide solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by pouring it into a beaker of ice water containing a slight excess of acetic acid or dilute HCl to neutralize the base and protonate the enolate.
-
Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Pillar 2: Aza-Michael Addition and Subsequent Cyclization
The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is another powerful strategy for synthesizing nitrogen-containing heterocycles.[12][13] To generate a 3-carbonylpiperidine scaffold, this approach typically involves the reaction of a primary amine with a suitable δ-keto-α,β-unsaturated ester or a related Michael acceptor. The reaction proceeds in two key stages: an initial intermolecular Michael addition followed by an intramolecular cyclization.
Mechanistic Rationale and Causality
This cascade reaction is elegant and often high-yielding.[13] The initial conjugate addition creates a secondary amine and an enolate.[12] This intermediate can then undergo an intramolecular cyclization via nucleophilic attack of the secondary amine onto the ester carbonyl.
-
Aza-Michael Addition: A primary amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system (the Michael acceptor).[13] This is often catalyzed by a base to enhance the nucleophilicity of the amine or can proceed thermally.
-
Proton Transfer: A proton transfer event occurs to neutralize the charge, forming a secondary amine and an enolate intermediate.
-
Intramolecular Amidation/Cyclization: The nitrogen of the newly formed secondary amine attacks the carbonyl of the ester group at the other end of the molecule. This intramolecular amidation is often the rate-determining step and can be promoted by heat.[13]
-
Product Formation: A stable six-membered piperidinone ring is formed after the elimination of an alcohol from the tetrahedral intermediate.
This method's efficiency is derived from its convergent nature, forming two C-N bonds and a stereocenter in a controlled manner. The choice of the primary amine and the specific Michael acceptor allows for great diversity in the final product.
Caption: General pathway for 3-carbonylpiperidine synthesis via Aza-Michael addition.
Pillar 3: Modern Catalytic Approaches from Pyridine Precursors
While classical cyclization methods are powerful, they often yield racemic products. In modern drug development, enantiomeric purity is paramount. Recent advances have focused on the asymmetric functionalization of pyridine, a readily available starting material, to generate highly enantioenriched 3-substituted piperidines.[5] A standout strategy is the rhodium-catalyzed asymmetric reductive Heck reaction.[14]
This state-of-the-art approach transforms a simple pyridine into a valuable, chiral 3-arylpiperidine through a carefully orchestrated three-step sequence.[6]
-
Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate.[14] This step breaks the aromaticity, making the ring susceptible to catalytic functionalization.
-
Rh-Catalyzed Asymmetric Carbometalation: The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and an arylboronic acid.[5] A chiral phosphine ligand on the rhodium catalyst directs the addition of the aryl group to the 3-position of the ring with high enantioselectivity, creating a 3-substituted tetrahydropyridine.[5][14]
-
Final Reduction: The remaining double bond in the tetrahydropyridine ring is reduced (e.g., via hydrogenation) to furnish the final, enantiomerically enriched 3-substituted piperidine.
This methodology is notable for its broad functional group tolerance and its ability to deliver products with excellent enantioselectivity, providing access to clinically relevant molecules like Preclamol and Niraparib.[5][6]
Caption: Workflow for the asymmetric synthesis of 3-arylpiperidines from pyridine.
Self-Validating Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
The following is a representative protocol adapted from the literature for the key asymmetric coupling step.[14]
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (e.g., 0.0125 mmol, 2.5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.0275 mmol, 5.5 mol%). Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred for 10-15 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the arylboronic acid (1.5 mmol, 3.0 eq) is added, followed by the phenyl pyridine-1(2H)-carboxylate substrate (0.5 mmol, 1.0 eq).
-
Reaction: The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 70 °C) for the specified time (e.g., 20 hours). The reaction progress should be monitored by a suitable method like LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (5 mL). The solution is passed through a short plug of silica gel to remove the catalyst, washing with additional ether. The solvents are removed under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Comparative Summary of Synthetic Strategies
| Methodology | Starting Materials | Key Reagents/Catalysts | Stereocontrol | Advantages | Limitations |
| Dieckmann Condensation | N-protected γ-amino adipate diesters | Strong base (NaH, NaOEt) | Generally produces racemates | Robust, high-yielding for simple systems, uses common reagents.[7][8] | Requires multi-step synthesis of precursors; limited to racemic products without chiral auxiliaries. |
| Aza-Michael/Cyclization | Primary amine, δ-functionalized α,β-unsaturated carbonyl | Base or thermal conditions | Can be diastereoselective depending on substrates | Convergent, builds complexity quickly.[13] | Substrate scope can be limited; potential for retro-Michael reaction. |
| Rh-Catalyzed Asymmetric Synthesis | Pyridine, Arylboronic acids | Rhodium precursor, chiral phosphine ligand | Excellent enantiocontrol (up to 99% ee).[5][14] | High enantioselectivity, broad functional group tolerance, starts from simple materials. | Requires expensive transition metal catalysts and ligands; multi-step sequence.[6] |
Conclusion and Future Outlook
The synthesis of 3-carbonylpiperidines has evolved significantly from classical cyclization methods to highly sophisticated catalytic transformations. The Dieckmann condensation remains a workhorse for producing the core scaffold, valued for its reliability and simplicity. Aza-Michael addition cascades offer an elegant and convergent route to functionalized piperidinones. However, the future of drug development, with its increasing demand for stereochemically pure compounds, lies in asymmetric catalysis.
The rhodium-catalyzed functionalization of pyridines represents a paradigm shift, allowing for the direct and highly enantioselective synthesis of 3-substituted piperidines from simple, abundant feedstocks.[5] As researchers continue to push the boundaries of catalytic C-H activation and other novel transformations, the synthetic toolbox for accessing these vital medicinal chemistry scaffolds will only continue to expand, enabling the discovery of safer and more effective medicines.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][5]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Center for Biotechnology Information. [Link][6]
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Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-chemistry.org. [Link][14]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][15][16]
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ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Retrieved from [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link][8]
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Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition in English, 46(24), 4534–4538. [Link]
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Pure Chemistry. (2023). Dieckmann condensation. Pure Chemistry. Retrieved from [Link][10]
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Liljeblad, A., & Kanerva, L. T. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 4(20), 3746–3752. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Organic-chemistry.org. Retrieved from [Link][17]
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ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. ResearchGate. Retrieved from [Link][4]
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Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link][9]
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National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl: A Versatile Scaffold for Novel Therapeutics
Introduction: The Strategic Value of the 3-Aroylpiperidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a wide array of approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for optimal interactions with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[3]
This guide focuses on a specific, yet underexplored, member of this family: 3-[(3-Fluorophenyl)carbonyl]piperidine HCl . This molecule combines three key structural features that make it a compelling starting point for the design of novel therapeutics:
-
The Piperidine Core: A six-membered nitrogen-containing heterocycle that is a cornerstone of CNS drug design.[2]
-
The 3-Aroyl Substituent: The placement of the carbonyl group at the 3-position offers a distinct spatial arrangement and vector for further chemical modification compared to the more commonly studied 4-aroylpiperidines. This structural nuance can lead to novel intellectual property and potentially unique pharmacological profiles.
-
The meta-Fluorophenyl Group: The incorporation of a fluorine atom at the meta-position of the phenyl ring is a strategic choice in medicinal chemistry. Fluorine can act as a bioisostere for hydrogen, enhancing metabolic stability by blocking potential sites of oxidative metabolism.[4][5] Furthermore, its high electronegativity can modulate the electronic properties of the aromatic ring, influencing binding affinity and selectivity for target proteins.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl in the design and synthesis of novel therapeutic agents. We will delve into synthetic strategies, potential therapeutic applications based on structure-activity relationships of analogous compounds, and detailed protocols for library generation and preliminary biological evaluation.
Part 1: Synthesis of 3-[(3-Fluorophenyl)carbonyl]piperidine and its Hydrochloride Salt
The synthesis of 3-aroylpiperidines can be approached through several routes. Below, we outline a robust and adaptable protocol based on the Grignard reaction with an N-protected 3-piperidone, followed by oxidation and deprotection.
Synthetic Pathway Overview
The overall synthetic strategy involves three main stages:
-
Nucleophilic Addition: A Grignard reagent prepared from 3-bromo-fluorobenzene is added to an N-protected 3-piperidone to form a tertiary alcohol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding ketone (the desired 3-aroylpiperidine).
-
Deprotection and Salt Formation: The N-protecting group is removed, and the resulting free base is converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
Detailed Experimental Protocol
Protocol 1: Synthesis of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Materials:
-
N-Boc-3-piperidone
-
1-Bromo-3-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Hydrochloric acid (ethereal solution)
-
Standard glassware for anhydrous reactions
Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)-3-hydroxypiperidine
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by adding a solution of 1-bromo-3-fluorobenzene (1.1 equivalents) in anhydrous diethyl ether to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous diethyl ether. Initiate the reaction with gentle heating if necessary.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography if necessary.
Step 2: Synthesis of N-Boc-3-[(3-fluorophenyl)carbonyl]piperidine
-
Dissolve the crude N-Boc-3-(3-fluorophenyl)-3-hydroxypiperidine from Step 1 in anhydrous DCM.
-
Add PCC (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected ketone. Purify by column chromatography (e.g., ethyl acetate/hexanes gradient).
Step 3: Synthesis of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
-
Dissolve the purified N-Boc-3-[(3-fluorophenyl)carbonyl]piperidine in DCM.
-
Add an excess of TFA or a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the resulting residue (the free base) in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(3-Fluorophenyl)carbonyl]piperidine HCl as a solid.
Part 2: Designing Novel Therapeutics - Applications and Screening Protocols
The 3-[(3-Fluorophenyl)carbonyl]piperidine HCl scaffold is a versatile starting point for generating libraries of compounds for screening against various therapeutic targets. The primary sites for modification are the piperidine nitrogen and the fluorophenyl ring.
Rationale for Target Selection
Based on the known biological activities of structurally related benzoylpiperidines, promising therapeutic areas for derivatives of this scaffold include:
-
CNS Disorders: The benzoylpiperidine motif is present in ligands for serotonin (5-HT) and dopamine receptors, which are key targets for antipsychotic and antidepressant drugs.[6] The glycine transporter 1 (GlyT1) is another relevant CNS target for which benzoylpiperidine derivatives have shown inhibitory activity.[7]
-
Oncology: Inhibitors of monoacylglycerol lipase (MAGL) and farnesyltransferase containing the piperidine scaffold have been developed as potential anti-cancer agents.[8][9]
-
Metabolic Diseases: Some benzoylpiperidine derivatives have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a target for the treatment of metabolic syndrome.[6]
Caption: Potential therapeutic applications of the scaffold.
Library Synthesis for Structure-Activity Relationship (SAR) Studies
A focused library of analogs can be synthesized to explore the SAR around the 3-[(3-Fluorophenyl)carbonyl]piperidine core. The most straightforward modification is the N-alkylation or N-acylation of the piperidine nitrogen.
Protocol 2: N-Alkylation of 3-[(3-Fluorophenyl)carbonyl]piperidine
-
To a solution of 3-[(3-Fluorophenyl)carbonyl]piperidine (free base, 1.0 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 equivalents).
-
Add the desired alkyl halide (R-X, 1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the base and concentrate the filtrate.
-
Purify the product by column chromatography or preparative HPLC to obtain the N-substituted derivative.
Table 1: Example Substituents for N-Alkylation and Rationale
| R-Group for N-Alkylation | Rationale for Inclusion in SAR Study |
| Small alkyl groups (e.g., methyl, ethyl) | Explore basic steric and electronic requirements. |
| Benzyl and substituted benzyl groups | Introduce aromatic interactions and probe larger binding pockets. |
| Long alkyl chains with terminal functional groups (e.g., -OH, -COOH, -NH2) | Modulate solubility and provide handles for further conjugation. |
| Heterocyclic moieties (e.g., pyridyl, morpholinyl) | Introduce hydrogen bond donors/acceptors and modulate physicochemical properties. |
In Vitro Screening Protocols
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Below are general protocols for primary screening against a panel of representative targets.
Protocol 3: Radioligand Binding Assay for CNS Receptors (e.g., 5-HT₂A)
-
Membrane Preparation: Use commercially available cell membranes expressing the human receptor of interest (e.g., 5-HT₂A).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compounds (from the synthesized library).
-
Incubation: Incubate the plates at a specified temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of inhibition of radioligand binding against the log concentration of the test compound.
Protocol 4: Enzyme Inhibition Assay (e.g., MAGL)
-
Enzyme and Substrate: Use a purified recombinant human enzyme (e.g., MAGL) and a suitable substrate that produces a detectable signal upon cleavage (e.g., a fluorogenic substrate).
-
Assay Buffer: Prepare an appropriate buffer for the enzyme assay.
-
Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compounds.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the signal (e.g., fluorescence) at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
Conclusion and Future Directions
The 3-[(3-Fluorophenyl)carbonyl]piperidine HCl scaffold represents a promising, yet relatively unexplored, platform for the development of novel therapeutics. Its constituent parts—the privileged piperidine ring, the strategically placed carbonyl group, and the metabolically robust fluorophenyl moiety—provide a solid foundation for designing compounds with desirable pharmacological and pharmacokinetic properties. The synthetic and screening protocols outlined in this guide offer a clear roadmap for researchers to begin exploring the therapeutic potential of this versatile molecule. Future work should focus on the synthesis of diverse libraries and their systematic evaluation against a broad panel of biological targets to unlock the full potential of this promising chemical scaffold.
References
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Di Mola, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3354. [Link]
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Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. [Link]
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Chemsrc. (2026). 3-(Fluoromethyl)piperidine HCl. Chemsrc. [Link]
- Szałek, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3354.
- Organic Chemistry Explained. (2022, December 25).
- Malhotra, S. V., & Xiao, H. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Tetrahedron Letters, 46(18), 3249-3252.
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. PubChem. [Link]
- Wang, J., et al. (2024).
- Frank, N. L., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 15(5), 1083-1100.
- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(18), 13068-13134.
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049-2060.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress, 14, 2049-2060.
- Department of Chemistry, University of Oxford. (2022, September 16). A new bioisostere for meta-substituted arenes. University of Oxford.
- ChemicalBook. (2025, January 27). Piperidine hydrochloride. ChemicalBook.
- The Organic Chemistry Tutor. (2016, December 29).
- Tessonnier, D. (2022). Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Organic Chemistry: Current Research, 11(2), 258.
- Cayman Chemical. (n.d.). 1-(3-Fluorophenyl)piperazine (hydrochloride). Cayman Chemical.
- O'Connor, M. J., et al. (2026). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
- Gnecco, D., et al. (2001). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives.
- Meanwell, N. A. (2021). a) Different modalities of piperidine-containing drugs and drug...
Sources
- 1. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 6. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Note: 3-[(3-Fluorophenyl)carbonyl]piperidine HCl in Aspartic Protease Inhibitor Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Prepared By: Senior Application Scientist
Executive Summary & Pharmacophore Rationale
The compound 3-[(3-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS: 852212-51-2) serves as a highly versatile, structurally privileged building block in modern drug discovery. It is most prominently utilized as a core intermediate in the design of non-peptidic aspartic protease inhibitors [1], specifically targeting Renin (for hypertension) and BACE1 (
Mechanistic Insights: Why this specific intermediate?
Successful drug design relies heavily on rational Structure-Activity Relationships (SAR). The utility of this intermediate lies in two primary structural features:
-
The 3-Fluorophenyl Motif: The inclusion of the meta-fluorine atom drastically alters the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs). Fluorine’s high electronegativity lowers the pKa of adjacent functional groups, while its strong C-F bond provides metabolic shielding against Cytochrome P450-mediated oxidation. Furthermore, the lipophilicity gained is essential for penetrating the Blood-Brain Barrier (BBB), a hard requirement for CNS targets like BACE1.
-
The Piperidine Scaffold: Aspartic proteases utilize a catalytic dyad of aspartate residues in their active site. The basic, secondary amine of the piperidine ring (once unmasked from its Boc-protected state) acts as a critical anchor, forming high-affinity ionic interactions and hydrogen bonds directly with the acidic residues of the enzyme's binding pocket.
Caption: BACE1 APP processing pathway showing the targeted inhibition site.
Experimental Workflow Overview
To obtain the target intermediate, a robust two-step protocol is executed. The synthesis deliberately employs a Weinreb Amide starting material. Causality in design: Standard esters are susceptible to over-alkylation by Grignard reagents, leading to unwanted tertiary alcohols. The Weinreb amide stabilizes the initial tetrahedral intermediate via chelation, preventing the collapse of the intermediate until the aqueous quench step. This ensures chemoselective formation of the ketone. Following this, the Boc protecting group is cleaved cleanly using anhydrous HCl, precipitating the self-stable hydrochloride salt.
Caption: Step-by-step synthetic workflow of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Grignard Addition (Preparation of Boc-3-(3-fluorobenzoyl)piperidine)
Objective: Chemoselective carbon-carbon bond formation.
-
Grignard Preparation: In a flame-dried, nitrogen-purged flask, dissolve 1-bromo-3-fluorobenzene (1.5 eq) in anhydrous THF (1.0 M). Add dropwise to magnesium turnings (1.5 eq) at room temperature. Stir at 50-60°C for 1 hour to yield 3-fluorophenylmagnesium bromide [1].
-
Coupling: Cool a solution of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb amide, 1.0 eq) in anhydrous THF (0.5 M) to -78°C.
-
Addition: Add the Grignard reagent dropwise, maintaining the internal temperature below -65°C.
-
Propagation & Quench: Remove the cooling bath and let the reaction stir at room temperature for 1.5 hours. Quench slowly with saturated aqueous
(exothermic). -
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
Self-Validation Checkpoint 1: TLC: Spot the crude mixture against the Weinreb amide. The product spot will be highly UV-active (due to the new fluorobenzoyl ring) but will not stain with Ninhydrin (amine is Boc-protected). LC-MS: Confirm the presence of the expected
[M-tBu+H]characteristic of Boc-protected compounds.
Step 2: Boc Deprotection to Yield the Target HCl Salt
Objective: Removal of the tert-butyloxycarbonyl group to yield the active pharmaceutical intermediate [2].
-
Dissolution: Dissolve the crude Boc-3-(3-fluorobenzoyl)piperidine from Step 1 in minimal dry Dichloromethane (DCM).
-
Cleavage: Slowly add 4.0 M HCl in Dioxane (5.0 eq). Stir aggressively at room temperature for 2 to 3 hours.
-
Precipitation: As the deprotection proceeds, the polar HCl salt of the piperidine will begin to precipitate out of the non-polar DCM/Dioxane solution.
-
Isolation: Add cold diethyl ether to maximize precipitation. Filter the solid under vacuum. Wash the filter cake twice with cold ether.
-
Drying: Dry the resulting white crystalline solid under high vacuum for 12 hours.
Self-Validation Checkpoint 2: TLC: The new product will stay near the baseline on standard silica TLC (highly polar) and will now turn deep purple/pink when heated with Ninhydrin stain, confirming the exposure of the secondary amine. LC-MS: Target exact mass for the free base
is 207.11. Look for208.1 [M+H] .
Quantitative Data Summarization
| Experimental Parameter | Step 1: Grignard Addition | Step 2: Boc Deprotection |
| Limiting Reagent | Piperidine Weinreb Amide | Boc-3-(3-fluorobenzoyl)piperidine |
| Solvent System | Anhydrous THF | DCM / Dioxane (1:1 v/v) |
| Temperature Profile | -78°C to Room Temp (20°C) | Room Temp (20°C) |
| Reaction Time | 2.5 hours total | 3.0 hours |
| Yield Expected | 95% - Quantitative (Crude) | 85% - 90% (Isolated Salt) |
| Purity Validation | UV Active, Ninhydrin Negative | UV Active, Ninhydrin Positive |
| Physical State | Viscous Yellowish Oil | Crystalline White Solid |
Note: The highly crystalline nature of the final hydrochloride salt largely bypasses the need for expensive and low-throughput column chromatography, making this protocol highly scalable for industrial CROs.
Downstream Applications
Once isolated, 3-[(3-Fluorophenyl)carbonyl]piperidine HCl is frequently subjected to asymmetric reduction using Corey-Bakshi-Shibata (CBS) catalysts [1]. The ketone is reduced to the chiral alcohol (R)-tert-butyl 3-((R)-(3-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate (after re-protection if necessary, or directly as the free amine). This sets the absolute stereochemistry required for docking into the pseudo-C2 symmetric active sites of human aspartic proteases.
References
- Aspartic Protease Inhibitors (Patent WO2007070201A1). World Intellectual Property Organization. Describes the synthesis of 3-(3-fluorobenzoyl)piperidine derivatives via Grignard addition and subsequent CBS reductions for renin and BACE1 inhibition.
- Substituted Piperidines as Aspartic Protease Inhibitors (Patent US8487108B2). United States Patent and Trademark Office. Highlights orthogonal protection strategies and the synthesis of structurally related fluorophenyl-piperidine cores in the development of therapeutic agents.
Application Note: Developing a Validated LC-MS/MS Method for 3-Fluorophenyl Piperidine Analogs
Abstract & Scope
The 3-fluorophenyl piperidine scaffold is a critical structural motif found in an array of therapeutic agents (e.g., paroxetine analogs) and emerging psychoactive substances[1]. Accurate pharmacokinetic tracking of these analogs requires highly sensitive and robust bioanalytical methods. This application note outlines a comprehensive, self-validating protocol for the quantification of 3-fluorophenyl piperidine analogs in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology and validation logic described herein strictly adhere to the ICH M10 guidelines [2],[3] and the 2018 FDA Bioanalytical Method Validation Guidance for Industry [4],[5].
Mechanistic Rationale & Mass Spectrometry Behavior
Ionization and Fragmentation Dynamics
Piperidine derivatives possess a basic nitrogen (typical pKa ~9.5), making them highly amenable to Positive Electrospray Ionization (ESI+). The addition of 0.1% Formic Acid to the mobile phase guarantees complete protonation of this amine in solution, driving robust
During Collision-Induced Dissociation (CID), fluorophenyl piperidines exhibit distinct, reproducible fragmentation patterns. The dominant cleavage typically occurs at the
Fig 1. Mechanistic ESI+ fragmentation pathway of fluorophenyl piperidine derivatives during CID.
Internal Standard Selection
A Stable-Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog (e.g., 3-FPP-d4), is mandatory[6]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical micro-environment in the ESI source. This creates a self-correcting mathematical system: any matrix-induced ion suppression or extraction loss affecting the analyte proportionately affects the SIL-IS, leaving the peak area ratio unaffected.
Experimental Protocol & Workflow
The following protocol relies on Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Causality note: Simple protein precipitation (PP) leaves behind endogenous phospholipids that severely suppress ESI+ signals. Because the piperidine nitrogen is positively charged at low pH, MCX SPE allows aggressive organic washing to remove neutral lipids and proteins before eluting the purified basic analyte, ensuring excellent extraction recovery and minimal matrix effect.
Step-by-Step Methodology
1. Sample Preparation (MCX SPE)
-
Spiking: Aliquot
of human plasma. Add of SIL-IS working solution. Vortex for 10 seconds. -
Pre-treatment: Add
of to acidify the sample, ensuring the piperidine nitrogen is fully ionized for ion-exchange retention. -
Conditioning: Condition a 96-well MCX SPE plate (
) with Methanol, followed by Water. -
Loading: Apply the acidified plasma mixture to the SPE plate.
-
Washing: Wash with
of in Water (removes salts/polar interferences), then of Methanol (removes phospholipids and neutral organics). -
Elution: Elute the target analytes with
of in Methanol. The high pH deprotonates the piperidine, breaking the ionic bond with the sorbent. -
Reconstitution: Evaporate the eluate under
at and reconstitute in of Mobile Phase A.
2. Chromatographic Separation
-
Column: Biphenyl or C18 stationary phase (
). Causality: Biphenyl columns often provide enhanced retention and selectivity for fluorinated aromatic rings compared to standard C18. -
Mobile Phase A: Water +
Formic Acid. -
Mobile Phase B: Acetonitrile +
Formic Acid. -
Gradient: Start at
B, ramp to B over 3 minutes, flush at B, and re-equilibrate. -
Flow Rate:
.
3. Mass Spectrometry (Example Parameters)
-
Mode: ESI Positive, Multiple Reaction Monitoring (MRM).
-
Capillary Voltage:
. -
Desolvation Temp:
(crucial for vaporizing highly aqueous initial gradient flows).
Table 1: Example MS/MS Parameters for 3-FPP Analogs
| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) |
| 3-FPP Analog | ||||
| 3-FPP Analog-d4 (IS) |
Bioanalytical Validation Strategy (ICH M10 & FDA Framework)
A highly accurate instrument reading is meaningless if the method is not robust. Validation transforms an assay into a self-validating framework proving the assay’s reliability across multiple days, operators, and sample conditions[4],[3],[5].
Fig 2. Self-validating bioanalytical method development lifecycle aligned with ICH M10 guidelines.
Key Validation Parameters
-
Selectivity & Carryover: Analyze blank matrix from at least 6 individual sources. The peak area of any interference at the retention time of the analyte must be
of the Lower Limit of Quantification (LLOQ). To self-validate carryover, inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard. -
Matrix Effect (ME) & Extraction Recovery (ER): Calculate ME by comparing the peak area of analyte spiked post-extraction into blank matrix against neat standards. Calculate ER by comparing analyte spiked pre-extraction against post-extraction samples.
-
Accuracy & Precision: Evaluated over 3 independent runs using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in six replicates.
Table 2: ICH M10 / FDA Validation Acceptance Criteria[4],[3]
| Validation Parameter | Acceptance Criteria (ICH M10 / FDA) | Self-Validating Mechanism |
| Linearity / Calibration | Ensures detector response is proportional to target concentration without saturation. | |
| Accuracy (Intra/Inter-day) | Mean concentration within | Proves that systemic bias is absent from sample extraction and detection. |
| Precision (CV%) | Coefficient of Variation | Demonstrates repeatability; verifies that random operational errors are controlled. |
| Stability (F/T, Bench, Long) | QC samples must remain within | Verifies the biological sample integrity between collection, storage, and analysis. |
References
-
[2] Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. Available at: [Link]
-
[4] Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays - Bioanalysis Zone. Available at:[Link]
-
[3] Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
[5] Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. Available at:[Link]
-
[1] An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling - DOI. Available at: [Link]
-
[6] Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Available at: [Link]
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. cerilliant.com [cerilliant.com]
Application Note: Structural Elucidation of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl via ¹H and ¹³C NMR Spectroscopy
Executive Summary
The structural verification of functionalized piperidine derivatives is a critical quality-control gateway in drug development and synthetic chemistry. 3-[(3-Fluorophenyl)carbonyl]piperidine HCl features an asymmetric saturated azacycle attached via a carbonyl bridge to a meta-fluorinated benzene ring. Analyzing this compound requires navigating the stereoelectronic complexities of an amine hydrochloride salt, ring conformer dynamics, and robust ¹⁹F heteronuclear spin-spin splitting.
This application note provides a self-validating protocol and structural breakdown to decode the ¹H and ¹³C NMR spectra of this molecule, empowering analytical scientists to definitively confirm regiochemistry and purity.
Mechanistic Rationale for Experimental Design
As a Senior Application Scientist, understanding the causality behind sample preparation is as vital as the spectral processing itself. The physical state of the molecule strictly dictates our choice of solvent and acquisition parameters.
The Case for DMSO-d₆
This molecule exists as an amine hydrochloride salt (NH₂⁺ Cl⁻). Using standard deuterated chloroform (CDCl₃) typically leads to poor solubility and variable chemical exchange rates. By utilizing DMSO-d₆ , we exploit its strong hydrogen-bond-accepting properties. The solvent tightly coordinates the NH₂⁺ protons, drastically slowing their chemical exchange with trace ambient water. This stabilizes the protic exchange network, allowing the amine protons to be distinctly observed as a broad signal between 9.0–9.5 ppm rather than disappearing into the baseline [3].
Exploiting ¹⁹F Heteronuclear Coupling
The fundamental advantage in characterizing this compound lies in its fluorine atom. The ¹⁹F nucleus possesses a spin quantum number of I = 1/2 and 100% natural abundance [2]. Therefore, both the ¹H and ¹³C NMR spectra will exhibit diagnostic, first-order heteronuclear splitting. Mapping the magnitude of the J-couplings (
Step-by-Step Analytical Protocol
To ensure a highly reproducible and trustworthy system, execute the following standardized workflow:
Step 1: Sample Preparation
-
Accurately weigh 15–20 mg of the 3-[(3-Fluorophenyl)carbonyl]piperidine HCl reference standard.
-
Dissolve the compound in 0.6 mL of DMSO-d₆ (≥ 99.8% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Vortex vigorously for 60 seconds. Sonication (5 mins) may be applied if crystalline particulates persist.
Step 2: Instrument Calibration
-
Transfer to a 5 mm precision NMR tube.
-
Insert into the spectrometer (minimum 400 MHz recommended to resolve aliphatic multiplets).
-
Lock onto the DMSO-d₆ signal (2.50 ppm for ¹H; 39.52 ppm for ¹³C).
-
Perform rigorous 3D gradient shimming to ensure line widths < 1.0 Hz, as precise J-coupling measurements are mandatory for resolving heteronuclear splits.
Step 3: Acquisition Parameters
-
¹H NMR: Sequence = zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.
-
¹³C NMR: Sequence = zgpg30 (broadband proton-decoupled), NS = 512–1024, D1 = 2.0 s (ensure sufficient signal-to-noise to resolve the widely split
doublet).
In-Depth Spectral Interpretation & Data Presentation
¹H NMR Spectral Breakdown
The ¹H NMR spectrum divides logically into three diagnostic domains:
-
The Protic Amine Region: The NH₂⁺ protons emerge as a broad singlet far downfield (~9.00 - 9.50 ppm).
-
The 3-Fluorophenyl Region: The asymmetric ring produces a unique spin system.
-
The proton between the fluorine and the carbonyl (H-2') exhibits double coupling (ortho to F, meta to H-4'), forming a doublet of doublets or doublet of triplets (~7.60 ppm).
-
The remaining protons (H-4', H-5', H-6') exhibit cascading
and splitting, creating intricate multiplets that unequivocally position the fluorine at C-3'.
-
-
The Aliphatic Piperidine Core: The withdrawal of electron density by the protonated nitrogen drastically deshields the adjacent C-2 and C-6 methylene protons, shifting them downfield to ~2.90–3.40 ppm. The C-3 methine proton (anchored to the carbonyl) separates into a complex multiplet (~3.70 ppm).
¹³C NMR Spectral Breakdown (The Definitive Fingerprint)
Because carbon spectra are normally acquired with proton decoupling, any observed splitting in the aromatic region is purely the result of ¹⁹F–¹³C interactions. According to established analytical studies of fluorinated benzenes, these coupling magnitudes are mathematically robust [1]:
-
Ipso-carbon (C-3'): Displays a massive doublet splitting (
) near 162.0 ppm. -
Ortho-carbons (C-2', C-4'): Display distinct doublets (
) near 114.0 and 121.0 ppm. -
Meta-carbons (C-1', C-5'): Exhibit finer splitting (
). -
Para-carbon (C-6'): Shows a very tight split (
).
Tabulated Quantitative Data
Table 1: Anticipated ¹H NMR Assignments (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Rationale |
| NH₂⁺ | 9.00 – 9.50 | Broad s | 2H | - | Protonated amine salt |
| H-6' (Ar) | 7.70 – 7.80 | dt | 1H | Para to F, ortho to C=O | |
| H-2' (Ar) | 7.55 – 7.65 | dt / dd | 1H | Between F and C=O | |
| H-5' (Ar) | 7.45 – 7.55 | td | 1H | Meta to F | |
| H-4' (Ar) | 7.30 – 7.40 | m | 1H | Ortho to F | |
| H-3 (Pip) | 3.60 – 3.80 | m | 1H | - | Methine adjacent to C=O |
| H-2, H-6 (Pip) | 2.90 – 3.40 | m | 4H | - | Adjacent to N⁺, diasterotopic |
| H-4, H-5 (Pip) | 1.50 – 2.10 | m | 4H | - | Aliphatic backbone |
Table 2: Anticipated ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | ¹⁹F-¹³C Coupling (Hz) | Assignment Rationale |
| C=O | ~197.0 | d | Carbonyl carbon bridge | |
| C-3' (Ar) | ~162.0 | d | Ipso carbon attached to Fluorine | |
| C-1' (Ar) | ~137.0 | d | Meta to F, attached to C=O | |
| C-5' (Ar) | ~131.0 | d | Meta to F | |
| C-6' (Ar) | ~124.0 | d | Para to F | |
| C-4' (Ar) | ~121.0 | d | Ortho to F | |
| C-2' (Ar) | ~114.0 | d | Ortho to F, sterically constrained | |
| C-2 (Pip) | ~46.0 | s | - | Adjacent to N⁺ |
| C-6 (Pip) | ~44.0 | s | - | Adjacent to N⁺ |
| C-3 (Pip) | ~42.0 | s | - | Aliphatic methine |
| C-4 (Pip) | ~26.0 | s | - | Aliphatic methylene |
| C-5 (Pip) | ~23.0 | s | - | Aliphatic methylene |
Visualizing the Diagnostic Workflow
The following diagram maps the logic tree utilized to systematically confirm the molecular structure using 1D NMR outputs.
Structural Verification Logic Tree: Systematic workflow combining aliphatic confirmations and heteronuclear spin-spin mapping.
References
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers - Drug Testing and Analysis.[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.[Link]
-
1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793) - NP-MRD.[Link]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Abstract
This application note provides a detailed guide for the analysis of 3-[(3-Fluorophenyl)carbonyl]piperidine hydrochloride, a compound of interest in pharmaceutical research and development. We outline a comprehensive protocol for its characterization using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The document delves into the predictable fragmentation pathways of this molecule, offering insights into the structural elucidation of related compounds. The methodologies and interpretations presented herein are intended for researchers, scientists, and drug development professionals engaged in the structural analysis of novel chemical entities.
Introduction
3-[(3-Fluorophenyl)carbonyl]piperidine HCl is a piperidine derivative, a structural motif frequently encountered in pharmacologically active compounds.[1] The piperidine ring and its substituents play a crucial role in the biological activity of these molecules. Mass spectrometry is an indispensable tool for the structural characterization of such compounds.[2][3] Understanding the fragmentation pattern is paramount for confirming the identity of the target molecule and for identifying related impurities or metabolites.
This document details the expected fragmentation behavior of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl under positive mode electrospray ionization (ESI), a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[1] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer provides characteristic fragment ions that are diagnostic of the molecule's structure.
Experimental Protocols
Sample Preparation
A stock solution of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl should be prepared at a concentration of 1 mg/mL in a suitable volatile organic solvent, such as methanol or acetonitrile.[4] For direct infusion analysis, this stock solution is further diluted to approximately 1-10 µg/mL with the same solvent. For liquid chromatography-mass spectrometry (LC-MS) analysis, the final concentration should be adjusted based on the sensitivity of the instrument and the desired chromatographic performance.
Mass Spectrometry Analysis
The following protocol is a general guideline and may require optimization for specific instrumentation.
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is recommended.[1]
Table 1: Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The basic nitrogen atom in the piperidine ring is readily protonated.[1] |
| Capillary Voltage | 3-5 kV | To ensure efficient ionization. |
| Source Temperature | 100-150 °C | To facilitate desolvation without causing thermal degradation.[4] |
| Desolvation Gas Flow | Instrument Dependent | Optimize for stable spray and maximal ion signal. |
| Scan Range (Full Scan) | m/z 50-500 | To detect the precursor ion and a wide range of fragment ions.[4] |
| Collision Gas | Argon | Commonly used for efficient collision-induced dissociation. |
| Collision Energy | 10-40 eV | An energy ramp should be performed to identify the optimal energy for producing a rich fragmentation spectrum.[1] |
Analytical Workflow:
-
Full Scan MS: Initially, acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the fragmentation pattern.
Predicted Fragmentation Pattern
The fragmentation of protonated 3-[(3-Fluorophenyl)carbonyl]piperidine is expected to be directed by the charge on the piperidine nitrogen and the stability of the resulting fragment ions. The primary fragmentation pathways involve cleavages of the piperidine ring and the amide bond.
Key Fragmentation Pathways
The expected fragmentation pathways are visualized in the diagram below. The molecular weight of the free base is approximately 207.25 g/mol , and the protonated molecule [M+H]⁺ will have an m/z of approximately 208.26.
Caption: Predicted fragmentation pathways of protonated 3-[(3-Fluorophenyl)carbonyl]piperidine.
Interpretation of Major Fragment Ions
-
m/z 123: The Fluorobenzoyl Cation: A prominent peak is expected at m/z 123, corresponding to the stable acylium ion, [F-C₆H₄-CO]⁺. This ion is formed by the cleavage of the amide bond between the carbonyl carbon and the piperidine nitrogen. The formation of stable acylium ions is a common fragmentation pathway for N-acyl compounds.[5]
-
m/z 86: The Piperidine Fragment: The complementary fragment from the amide bond cleavage would be the protonated piperidine imine, with a nominal mass of 86.
-
m/z 180: Loss of Ethylene: Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring can lead to the loss of a neutral ethylene molecule (28 Da).[1] This results in a fragment ion at m/z 180.
-
m/z 150: Iminium Ion Formation: Further fragmentation of the piperidine ring, often following ring-opening, can lead to the formation of various iminium ions. A fragment at m/z 150 could arise from the loss of a C₄H₈ fragment from the protonated molecule.
Table 2: Summary of Expected Fragment Ions
| m/z (Nominal) | Proposed Structure | Fragmentation Pathway |
| 208 | [M+H]⁺ | Protonated molecule |
| 180 | [M+H - C₂H₄]⁺ | α-cleavage of the piperidine ring |
| 150 | [M+H - C₄H₈]⁺ | Piperidine ring fragmentation |
| 123 | [F-C₆H₄-CO]⁺ | Amide bond cleavage |
| 86 | [C₅H₁₀N]⁺ | Amide bond cleavage |
Conclusion
The ESI-MS/MS analysis of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl provides a characteristic fragmentation pattern that can be used for its unambiguous identification. The dominant fragmentation pathways involve cleavage of the amide bond and fragmentation of the piperidine ring. The protocol and interpretations provided in this application note serve as a valuable resource for researchers working on the structural elucidation of piperidine-containing compounds and related pharmaceutical substances. Experimental verification is essential to confirm these predicted pathways and the relative abundance of the fragment ions.[4]
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.
- Scilit. (2026). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites.
- Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- ResearchGate. (n.d.). Mass fragmentation patterns of compound 4.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Note: A Strategic Guide to Designing In Vitro Biological Assays for Screening 3-Carbonylpiperidine Libraries
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals.[1] Libraries based on the 3-carbonylpiperidine motif offer a rich chemical space for discovering novel therapeutics, with the carbonyl group providing a key interaction point for target engagement. However, successfully identifying meaningful hits from such libraries requires a rigorous and well-designed screening strategy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust in vitro assay cascades. We will detail the principles of primary assay development, statistical validation, hit confirmation strategies, and crucial counter-screening methodologies to eliminate artifacts, ensuring the confident progression of high-quality lead compounds.
The Strategic Imperative: The Assay Funnel
Screening a chemical library, which can range from thousands to millions of compounds, is not a single experiment but a multi-stage campaign designed to progressively filter and refine the initial pool of molecules into a small set of validated hits.[2][3] This strategic approach, known as the "Assay Funnel," maximizes efficiency and minimizes the investment of resources on false positives. Each stage of the funnel employs assays with increasing biological complexity and resource intensity.
The core logic is to first identify any compound with activity in a high-throughput primary screen and then systematically confirm that this activity is real, on-target, and not due to experimental artifacts.
Figure 1: The High-Throughput Screening (HTS) Assay Funnel.
Designing the Primary Screening Assay: The Gateway to Discovery
The primary screen is the workhorse of the campaign, designed for maximal throughput and robustness to test every compound in the library.[4] The choice of assay technology is critical and depends on the biological target class.
-
Biochemical Assays: These are the most common starting point for defined targets like enzymes or receptors. They are often simpler to develop and less prone to compound toxicity issues.[5] Examples include Fluorescence Polarization (FP) for kinase inhibition or Homogeneous Time-Resolved Fluorescence (HTRF) for receptor-ligand binding.[6][7]
-
Cell-Based Assays: These assays provide a more physiologically relevant context, measuring a compound's effect within a living cell.[8] They are essential for complex pathways or when membrane permeability is a desired property of the final compound.[5] Formats include reporter gene assays, proliferation assays (e.g., CellTiter-Glo®), and high-content phenotypic screens.[9][10][11]
The Cornerstone of Trustworthiness: Assay Validation
Before screening a single library compound, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[12][13] This is achieved by evaluating key performance metrics using positive and negative controls.
The Z'-factor (Z-prime) is the gold-standard metric for HTS assay quality because it incorporates both the dynamic range of the assay and the data variation.[14][15]
Formula for Z'-factor: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
μp = mean of the positive control (e.g., full inhibition)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., no inhibition/DMSO)
-
σn = standard deviation of the negative control
Table 1: Key Assay Validation Metrics and Acceptance Criteria
| Metric | Formula | Description | Acceptance Criteria for HTS |
| Signal-to-Background (S/B) | μp / μn | Measures the dynamic range of the assay. Simple but ignores variability. | > 2 (highly assay dependent) |
| Signal-to-Noise (S/N) | |μp - μn| / σn | Compares the signal window to the background variation. | > 10 |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | A comprehensive measure of assay quality, accounting for both dynamic range and data variability.[16][17] | Z' ≥ 0.5 : Excellent for HTS.[14] 0 < Z' < 0.5 : Acceptable, but may require more replicates.[16] Z' ≤ 0 : Unacceptable for screening.[17] |
Protocol: Generic Fluorescence Polarization (FP) Kinase Assay
This protocol provides a template for a primary biochemical screen to identify inhibitors of a target kinase. The principle relies on the change in polarization of fluorescently labeled tracer peptide when it is bound by the large kinase enzyme versus when it is displaced by an active inhibitor.
Principle
A fluorescently labeled peptide (tracer) binds to the kinase's active site, and due to its large combined size, tumbles slowly in solution, emitting highly polarized light. A small molecule inhibitor from the 3-carbonylpiperidine library that binds to the active site will displace the tracer. The small, free tracer tumbles rapidly, emitting depolarized light. The drop in fluorescence polarization is directly proportional to the inhibitor's activity.
Materials & Reagents
-
Target Kinase: Purified, active enzyme.
-
FP Tracer: Fluorescently labeled peptide substrate/ligand.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP: Adenosine triphosphate, if required for kinase conformation.
-
Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).
-
Negative Control: DMSO (the vehicle for the compound library).
-
Compound Library: 3-carbonylpiperidine library plated at a stock concentration (e.g., 10 mM in DMSO).
-
Microplates: Low-volume, black, 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Step-by-Step Protocol
-
Reagent Preparation: Prepare bulk solutions of Assay Buffer, Kinase (at 2X final concentration), and Tracer/ATP mix (at 2X final concentration).
-
Compound Plating:
-
Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 50 nL) of the 3-carbonylpiperidine library compounds into the assay plate wells. This results in a final screening concentration of, for example, 10 µM.
-
Designate columns for controls:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a saturating concentration of the known inhibitor.
-
-
-
Kinase Addition: Add 25 µL of the 2X Kinase solution to all wells.
-
Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Tracer Addition: Add 25 µL of the 2X Tracer/ATP mix to all wells to initiate the displacement reaction. The final assay volume is 50 µL.
-
Incubation 2: Mix the plate and incubate for 60 minutes at room temperature, protected from light. The incubation time should be optimized during assay development to ensure the binding reaction has reached equilibrium.
-
Data Acquisition: Read the plate on a plate reader capable of measuring fluorescence polarization (mP units).
Hit Confirmation and Potency Determination
Hits identified in the primary screen (typically defined as compounds exceeding a certain statistical threshold, e.g., 3 standard deviations from the mean of the negative controls) must be confirmed.
-
Confirmation Screen: Cherry-pick the active compounds from the library plates and re-test them in the primary assay to rule out experimental errors from the initial screen.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency. The resulting data are fitted to a sigmoidal curve to calculate the IC50 (the concentration at which 50% of the maximal inhibition is observed).
-
Orthogonal Assays: It is crucial to confirm the activity of high-priority hits in an orthogonal assay.[18] This involves using a different technology to measure the same biological endpoint. For a kinase, if the primary screen was a binding assay (like FP), an orthogonal assay could be a functional assay that measures enzyme activity, such as an ADP-Glo™ or HTRF-based substrate phosphorylation assay. This ensures the observed activity is not an artifact of the primary assay format.
Unmasking the Deceivers: Counter-Screens for False Positives
A significant challenge in HTS is the identification of compounds that appear active but are actually interfering with the assay technology itself.[19] These "bad actors" can waste enormous resources if not identified and eliminated early.[19] A robust counter-screening strategy is non-negotiable.
Common Interference Mechanisms:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelength as the assay readout, leading to a false signal.
-
Chemical Reactivity: Compounds may covalently modify and inactivate the target protein or other assay reagents.[19]
-
Colloidal Aggregation: Some compounds form aggregates at screening concentrations that sequester and non-specifically inhibit enzymes.[20]
-
Redox Activity: Compounds that participate in redox cycling can generate reactive oxygen species (e.g., H₂O₂) that can interfere with assay components.[19]
Many of these problematic compounds belong to classes known as Pan-Assay Interference Compounds (PAINS) . Computational filters can often flag these known promiscuous structures before screening begins.[21]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Design and Implementation of High-Throughput Screening Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alpco.com [alpco.com]
- 13. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. assay.dev [assay.dev]
- 17. rna.uzh.ch [rna.uzh.ch]
- 18. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 19. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Structure-Activity Relationship (SAR) Studies of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl Analogs
Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Medicinal Chemistry, Polypharmacology, Neuropharmacology
Introduction & Biological Rationale
The pursuit of polypharmacology—designing a single molecular entity to selectively modulate multiple therapeutic targets—has become a cornerstone in treating complex, multifactorial conditions such as neuropathic pain and neuroinflammation. Recent breakthroughs have demonstrated that simultaneously targeting soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6) produces a synergistic anti-inflammatory and analgesic effect[1].
Both enzymes converge on the NF-κB signaling pathway: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2], while HDAC6 deacetylates cytoplasmic NF-κB (p65), facilitating its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (IL-6, TNF-α)[3].
To exploit this dual-target mechanism, the 3-[(3-Fluorophenyl)carbonyl]piperidine HCl scaffold serves as a highly privileged structural bridge. Early SAR studies indicate that the 3-position of the piperidine ring provides superior stereoelectronic trajectory into the sEH hydrophobic pocket compared to 4-substituted analogs, owing to specific rotational constraints[4]. Furthermore, the piperidine nitrogen provides an ideal synthetic handle for sEH-directed bulky ureas, while the (3-fluorophenyl)carbonyl region can be fine-tuned to project a zinc-binding group (ZBG) into the narrow, tube-like catalytic channel of HDAC6.
Fig 1. Mechanistic synergy of sEH and HDAC6 in modulating NF-κB-mediated neuropathic pain. High-contrast pathway visualization.
SAR Strategy & Scaffold Optimization
Optimizing the 3-[(3-fluorophenyl)carbonyl]piperidine scaffold into a dual sEH/HDAC6 inhibitor requires independent tuning of three pharmacophoric domains:
-
Piperidine N-Substitution (sEH Pharmacophore): sEH requires a primary hydrogen-bond donor/acceptor pair to interact with catalytic residues (Tyr383, Tyr466, Asp335). Converting the piperidine hydrochloride into a urea derivative incorporating bulky, lipophilic groups (such as adamantane or memantine) directly mimics the endogenous arachidonic acid substrate[2].
-
The Carbonyl Linker (C=O) (Conformational Modulator): The presence of the C=O group at the piperidine 3-position provides a hydrogen-bond acceptor. However, its sp2 hybridization introduces rigidity. Reducing the carbonyl to a secondary alcohol (-CH(OH)-) or a methylene (-CH2-) increases scaffold flexibility, profoundly impacting both metabolic stability (Phase I CYP450 reduction) and LogD.
-
3-Fluorophenyl Group & ZBG Extension (HDAC6 Pharmacophore): While the meta-fluoro substituent enhances metabolic stability by blocking oxidative hot-spots, pure sEH/HDAC6 dual activity requires chelating the HDAC6 zinc ion. SAR optimization involves extending the phenyl ring (often substituting the fluorine or utilizing a para-substitution pathway) to install a hydroxamic acid moiety (-CONHOH)[1].
Data Presentation: SAR Evaluation Profile
The following table summarizes the causal relationship between specific modifications to the 3-[(3-Fluorophenyl)carbonyl]piperidine core and the resulting in vitro and ADMET profiles.
| Cmpd | Piperidine N-Substituent | Carbonyl Linker (C3) | Phenyl ZBG Extension | sEH IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | LogD (pH 7.4) | HLM t₁/₂ (min) |
| Core | H (HCl salt) | C=O | 3-Fluoro (No ZBG) | >10,000 | >10,000 | 1.2 | >60 |
| 1a | Adamantyl-Urea | C=O | 3-Fluoro (No ZBG) | 1.2 | >10,000 | 4.5 | 18 |
| 1b | Adamantyl-Urea | C=O | 4-NHOH (ZBG) | 2.5 | 15.4 | 3.8 | 35 |
| 1c | Adamantyl-Urea | CH(OH) | 4-NHOH (ZBG) | 18.0 | 22.1 | 3.4 | 42 |
| 1d | Memantyl-Urea | C=O | 4-CH₂-NHOH (ZBG) | 0.8 | 6.2 | 3.6 | 55 |
Insight: Compound 1d achieves nanomolar potency across both targets. The memantine urea enhances sEH binding[2], while the methylene spacer (-CH2-) before the hydroxamic acid optimizes the penetration depth into the HDAC6 active site.
Validated Experimental Protocols
The following self-validating workflows guarantee rigorous, reproducible SAR generation.
Fig 2. Iterative Structure-Activity Relationship (SAR) optimization workflow.
General Synthetic Protocol: N-Derivatization & Urea Formation
Causality: Derivatizing the piperidine HCl salt requires liberation of the free base. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered non-nucleophilic base to prevent competitive side reactions with the isocyanate during urea formation.
-
Free Base Liberation: Suspend 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add DIPEA (3.0 eq) dropwise at 0 °C under an inert N₂ atmosphere.
-
Urea Coupling: Slowly add the appropriate isocyanate (e.g., 1-adamantyl isocyanate, 1.1 eq) to the solution.
-
Reaction Progression: Allow the reaction to warm to room temperature, stirring for 4–6 hours. Self-Validation: Monitor via TLC (EtOAc:Hexane) and LC-MS. The reaction is complete when the piperidine core mass [M+H]⁺ is completely consumed.
-
Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂) to yield the urea intermediate. (Note: ZBG installation on the phenyl ring is performed in subsequent steps depending on the exact substitution pattern desired).
Dual High-Throughput In Vitro Target Assay
Causality: To avoid artifactual inhibition (e.g., PAINs compounds), fluorescence-based assays using well-established substrates are employed. Continuous readouts ensure kinetic linearity.
A. sEH Inhibition Assay
-
Reagents: Recombinant human sEH enzyme (1 nM final); Substrate: PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) (50 µM final).
-
Procedure: Pre-incubate sEH enzyme with varying concentrations of piperidine analogs (serial dilution, 0.1 nM to 10 µM) in Bis-Tris-HCl buffer (pH 7.0, 0.1 mg/mL BSA) for 15 minutes at 25 °C.
-
Initiation: Add PHOME substrate. Monitor fluorescence (Ex/Em = 330/465 nm) kinetically for 30 minutes.
-
Validation Control: Include t-TUCB as a positive control sEH inhibitor[4] and a DMSO-only blank. Calculate IC₅₀ using a 4-parameter logistic regression.
B. HDAC6 Inhibition Assay
-
Reagents: Recombinant human HDAC6 (2 nM final); Substrate: Boc-Lys(Ac)-AMC (50 µM final).
-
Procedure: Pre-incubate the enzyme and inhibitors in Tris-HCl buffer (pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 minutes at 37 °C. Add substrate and incubate for an additional 30 minutes.
-
Development: Add trypsin (to cleave the deacetylated AMC fluorophore) and incubate for 15 minutes. Measure fluorescence (Ex/Em = 360/460 nm).
-
Validation Control: Ricolinostat must be run in parallel to confirm assay dynamic range and validate Z'-factor > 0.6[1].
Microsomal Stability (HLM) Assessment
Causality: Lipophilic adamantyl/memantyl ureas are highly susceptible to CYP450-mediated oxidation. Assessing intrinsic clearance (
-
Incubation Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and the test analog (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37 °C for 5 minutes. Initiate the reaction by adding NADPH generating system (1 mM final NADPH).
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Instantly quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Validation Control: Verapamil (a known high-clearance drug) must be processed identically. If Verapamil t₁/₂ exceeds 20 minutes, the HLM batch is deemed inactive and the assay must be repeated.
References
-
Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central (PMC).[Link]
-
Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain. PubMed Central (PMC).[Link]
-
Design and Synthesis of Dual-Targeting Inhibitors of sEH and HDAC6 for the Treatment of Neuropathic Pain and Lipopolysaccharide-Induced Mortality. ACS Publications.[Link]
- WO2007070201A1 - Aspartic protease inhibitors (Utilizing 3-(3-fluorobenzoyl)piperidine-1-carboxylate intermediates).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced N-Functionalization Strategies for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Introduction & Synthetic Significance
The functionalization of secondary amines is a cornerstone transformation in organic synthesis and drug development. 3-[(3-Fluorophenyl)carbonyl]piperidine Hydrochloride is a highly versatile building block, offering a reactive nitrogen center paired with a fluorinated aroyl moiety. Modulating this scaffold via N-alkylation or N-arylation allows researchers to dramatically alter the physicochemical properties, basicity, and spatial geometry of the resulting analogs.
This technical guide outlines field-proven experimental protocols for both direct nucleophilic N-alkylation and Palladium-catalyzed Buchwald-Hartwig N-arylation of this specific substrate.
Mechanistic Causality & Experimental Logic
When dealing with an amine hydrochloride salt, strategic reagent choices must be made to ensure high yielding, self-validating protocols.
The Role of the Hydrochloride Salt
The starting material is provided as a stable hydrochloride (HCl) salt. While prior free-basing and isolation can be performed, it introduces unnecessary loss of yield and exposes the amine to oxidative degradation. Instead, in-situ free-basing is preferred. By employing an excess of a base (e.g., finely powdered
-
It neutralizes the stoichiometric HCl from the starting material, liberating the active secondary amine nucleophile.
-
It sequesters the equivalent of hydrohalic acid generated during the subsequent alkylation or arylation step, preventing acidic poisoning of the reaction.
N-Alkylation Pathway (Nucleophilic Substitution)
The direct alkylation with alkyl halides (e.g., benzyl bromide, methyl iodide) proceeds via a classic
N-Arylation Pathway (Buchwald-Hartwig Cross-Coupling)
Because aryl halides are unreactive towards
Divergent functionalization pathways for the piperidine HCl salt.
Reaction Parameters & Quantitative Data
The table below summarizes the optimized comparative conditions for achieving >80% conversion of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
| Parameter | N-Alkylation (Direct) | N-Arylation (Buchwald-Hartwig) |
| Electrophile | Alkyl Halide (e.g., Benzyl Bromide) | Aryl Halide (e.g., Bromobenzene) |
| Equivalents (Amine : Electrophile) | 1.0 : 1.1 | 1.2 : 1.0 |
| Solvent | MeCN or DMF (Anhydrous) | Toluene or 1,4-Dioxane (Anhydrous) |
| Base | ||
| Catalyst / Ligand | None (Optional KI catalyst 0.1 eq) | |
| Temperature & Time | 25°C to 80°C, 4–12 hours | 90°C to 110°C, 8–18 hours |
| Atmosphere | Nitrogen / Argon | Strictly Inert (Argon preferred) |
Step-by-Step Methodologies
Protocol A: Direct N-Alkylation
This protocol describes the benzylation of the target compound. It can be adapted for other primary alkyl halides.
Reagents & Equipment:
-
3-[(3-Fluorophenyl)carbonyl]piperidine HCl (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Finely powdered Potassium Carbonate (
) (3.0 eq) -
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen line.
Procedure:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (1.0 eq) and suspend it in anhydrous MeCN (0.2 M concentration)[2].
-
Base Addition: Add finely powdered
(3.0 eq). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete liberation of the free amine. -
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe. Note: Slow addition mitigates the risk of localized heat spikes and over-alkylation (quaternary ammonium salt formation)[1].
-
Heating: Attach a reflux condenser and heat the mixture to 60°C. Monitor the reaction via LC-MS or TLC (typically 4–8 hours).
-
Workup: Once complete, cool to room temperature. Filter the heterogeneous mixture through a Celite pad to remove inorganic salts (
and KCl/KBr). -
Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash with water and brine, dry over
, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig N-Arylation
This protocol enables the coupling of the piperidine nitrogen to an unactivated aryl ring.
The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Reagents & Equipment:
-
3-[(3-Fluorophenyl)carbonyl]piperidine HCl (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [
] (2 mol%) -
RuPhos ligand (4 mol%)
-
Sodium tert-butoxide (
) (2.5 eq) -
Anhydrous Toluene (degassed)
-
Schlenk tube or sealed pressure vial.
Procedure:
-
Catalyst Pre-activation (Glovebox/Schlenk line): To an oven-dried Schlenk tube, add
(0.02 eq) and RuPhos (0.04 eq). Evacuate and backfill with Argon three times. -
Reagent Loading: Add the 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (1.2 eq), Aryl Bromide (1.0 eq), and
(2.5 eq). Note: The excess base (2.5 eq) is mathematically necessary: 1.0 eq to neutralize the HCl salt, 1.0 eq to participate in the catalytic cycle (deprotonating the Pd-coordinated amine), and 0.5 eq as a kinetic buffer[4]. -
Solvent Addition: Inject degassed anhydrous toluene to achieve a 0.15 M concentration.
-
Coupling: Seal the tube and heat in an oil bath at 100°C for 12-16 hours. The solution will typically transition from dark red/purple to a dark brown or black suspension as Pd black precipitates at the end of the reaction[3].
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove the Palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate. Because the product is a tertiary amine, an acid-base extraction can be utilized before final purification via automated flash chromatography.
References
-
BenchChem Technical Support. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem, 2025.
-
BenchChem Technical Support. "Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride." BenchChem, 2025.
-
"Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, 2025.
-
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Central Science, 2019.
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023.
Sources
Application Note: 3-Fluorophenyl Piperidines in Neuroscience Drug Discovery
Executive Summary & Pharmacological Rationale
The discovery and optimization of central nervous system (CNS) therapeutics often hinge on tuning the physicochemical properties of small-molecule scaffolds to penetrate the blood-brain barrier (BBB) and bind selectively to target receptors[1]. In neuroscience research, the 3-fluorophenyl piperidine moiety has emerged as a highly versatile and privileged pharmacophore.
From a mechanistic perspective, integrating a fluorine atom at the meta-position (3-position) of a phenyl ring attached to a piperidine core achieves three vital outcomes for neuro-pharmacology:
-
Enhanced BBB Penetration: The fluorine atom increases lipophilicity (LogP) and lowers the topological polar surface area (tPSA), facilitating passive diffusion across the BBB[1].
-
Metabolic Stability: Substituting a potentially reactive C-H bond with a stable C-F bond protects the aromatic ring from rapid oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes[2].
-
Target Binding Kinematics: Fluorine's high electronegativity inductively modulates the basicity (pKa) of the piperidine nitrogen. This precisely tunes the vital salt-bridge formation between the protonated piperidine nitrogen and conserved aspartic acid residues within the orthosteric binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[1][3].
Recent literature underscores the application of 3-fluorophenyl piperidine derivatives (such as 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide) in agonizing the Trace Amine-Associated Receptor 1 (TAAR1) for the treatment of psychosis and schizophrenia, as well as modulating 5-HT₁A receptors and the Dopamine Transporter (DAT) [1][1.10].
Target Profile & Quantitative Affinities
The structural modularity of 3-fluorophenyl piperidines allows them to be directed toward diverse CNS targets. Table 1 summarizes the primary pharmacological targets of this chemical class in current neurological research.
Table 1: Target Profile of 3-Fluorophenyl Piperidine Derivatives
| Target Class | Receptor / Transporter | Representative Substructure | Functional Effect | Relevance in CNS Disease |
| GPCR (Gαs / Gαq) | TAAR1 | 4-(2-Aminoethyl)-N-(3-fluorophenyl)piperidine | Potent Agonist (EC₅₀ < 0.1 μM) | Schizophrenia, Psychosis[1] |
| GPCR (Gαi / Gαo) | 5-HT₁A / 5-HT₂ | 4-(2-(benzyloxy)-6-fluorophenyl)piperidine | Modulator / Agonist | Anxiety, Mood Disorders [1.10] |
| Transporter | DAT / SERT | Aryl-piperidine ethers | Reuptake Inhibitor | ADHD, Addiction Models[4] |
Mechanistic Pathways & Workflow Visualizations
When applying 3-fluorophenyl piperidines to TAAR1 models, the downstream signaling heavily influences dopaminergic and serotonergic tone. TAAR1 activation is unique; it concurrently activates Gαs and Gαq pathways, leading to cAMP accumulation and intracellular calcium flux, which subsequently suppresses excessive neuronal firing[1].
Caption: TAAR1 signaling pathway activated by 3-fluorophenyl piperidines leading to dopaminergic modulation.
Standard Lead Optimization Workflow
Caption: Neuropharmacology screening and validation workflow for 3-fluorophenyl piperidines.
Laboratory Protocols
The following self-validating protocols are intended to evaluate the efficacy of 3-fluorophenyl piperidines against their primary neurological targets.
Protocol 1: In Vitro TR-FRET cAMP Accumulation Assay (TAAR1 Agonism)
Because TAAR1 couples to Gαs, its activation triggers adenylyl cyclase, producing cAMP. To assess the potency (EC₅₀) of 3-fluorophenyl piperidines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to quantify cAMP.
Reagents & Materials:
-
HEK-293 cells stably expressing human TAAR1.
-
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM IBMX (pH 7.4). Crucial: IBMX is a phosphodiesterase (PDE) inhibitor required to prevent the degradation of generated cAMP.
-
TR-FRET cAMP Detection Kit (e.g., Cisbio HTRF®).
-
384-well white opaque microplates.
Step-by-Step Procedure:
-
Cell Harvesting: Harvest HEK-293 TAAR1 cells and resuspend in the Assay Buffer to a density of
cells/mL. -
Compound Preparation: Prepare a 10-point serial dilution of the 3-fluorophenyl piperidine candidate (e.g., 1 pM to 10 μM) in Assay Buffer. Include a known TAAR1 agonist (e.g., Ralmitaront) as a positive control[1].
-
Stimulation: Dispense 5 μL of the cell suspension (5,000 cells) into the 384-well plate. Add 5 μL of the prepared compound dilutions.
-
Incubation: Seal the plate and incubate for 30 minutes at 37°C in a humidified CO₂ incubator to allow intracellular cAMP accumulation.
-
Lysis & Detection: Sequentially add 5 μL of cAMP-d2 conjugate and 5 μL of Anti-cAMP Cryptate (both diluted in lysis buffer) to all wells.
-
Equilibration: Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (
). Plot the normalized cAMP response against the log of compound concentration using a 4-parameter logistic non-linear regression to derive the EC₅₀.
Protocol 2: In Vivo Hyperlocomotion Reversal in DAT-KO Rats
Dopamine Transporter Knockout (DAT-KO) rats exhibit severe spontaneous hyperlocomotion due to chronically elevated extracellular dopamine levels, making them a premier model for psychosis and schizophrenia. Efficacious TAAR1 agonists suppress this hyperdopaminergic state without causing catalepsy (a common side effect of direct D2 antagonists)[1].
Equipment:
-
Open Field Test (OFT) arenas (
cm). -
Overhead infrared camera and automated video tracking software (e.g., Noldus EthoVision XT).
Step-by-Step Procedure:
-
Animal Preparation: Utilize adult DAT-KO rats (males and females, 250-300g). Group-house the animals under a 12h/12h light/dark cycle.
-
Acclimation: Habituate the rats to the testing room for at least 1 hour prior to dosing to establish a calm baseline.
-
Dosing: Formulate the 3-fluorophenyl piperidine candidate in 0.5% methylcellulose or a similar appropriate vehicle. Administer via oral gavage (p.o.) at predefined doses (e.g., Vehicle, 1.0, 3.0, and 10.0 mg/kg).
-
Pre-Treatment Interval: Return the animals to their home cages for 30-60 minutes to allow for compound absorption and BBB crossing.
-
Open Field Testing: Carefully transfer each rat to the center of an OFT arena.
-
Data Acquisition: Record the session using the tracking software for exactly 60 minutes. The primary endpoint is the Total Distance Traveled (cm) .
-
Validation Check: A successful CNS-active compound will show a statistically significant, dose-dependent reduction in the total distance traveled in the DAT-KO rats compared to the vehicle-treated group, confirming in vivo target engagement and antipsychotic potential[1].
References
-
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals (MDPI).[1] URL:[Link]
-
Target Information: Serotonin receptor 1A (HTR1A). Therapeutic Target Database (TTD).[3],[1.10] URL: [Link]
-
Development of peptidic dopamine transporter inhibitors via aromatic modification-mediated conformational restriction. J Med Chem / IDRB Lab.[4] URL: [Link]
Sources
- 1. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. drugmap.idrblab.net [drugmap.idrblab.net]
Technical Support Center: Yield Optimization for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Welcome to the Application Support Center. This knowledge base provides validated protocols, mechanistic troubleshooting guides, and self-validating methodologies for scaling and optimizing the yield of 3-[(3-fluorophenyl)carbonyl]piperidine hydrochloride.
Because experimental success requires understanding the why behind the what, this guide shifts away from rudimentary checklists and focuses on the causal relationships driving each phase of this three-step synthesis.
System Overview: Synthetic Pipeline
Caption: 3-step synthetic workflow for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
MODULE 1: Weinreb Amide Activation
The first bottleneck in yield attrition often occurs during the activation of the carboxylic acid to the N-methoxy-N-methylamide (Weinreb amide).
FAQ & Troubleshooting
Q: My amidation yield is stalling below 60%. Why is my coupling incomplete? A: The most common culprit is amine starvation. The reagent N,O-dimethylhydroxylamine is supplied as a highly stable hydrochloride salt. If you do not supply an excess of a hindered base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine before coupling, the activated ester will hydrolyze back to the starting material. Always use at least 2.2 equivalents of DIPEA.
Q: How do I track reaction progress? Both starting material and product look invisible on my TLC plates. A: This is a classic visualization trap. Neither N-Boc-nipecotic acid nor its Weinreb amide possesses an aromatic ring or extended conjugation; they are completely UV-inactive at 254 nm. Self-Validating System: You must use a chemical stain. Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stains will turn both spots visible upon heating.
Validated Protocol: Amidation SOP
-
Dissolution: Dissolve N-Boc-nipecotic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert N₂ atmosphere.
-
Activation: Cool to 0 °C. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes to form the active ester.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of DIPEA (2.5 equiv).
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with 1M HCl to remove unreacted amine, wash with saturated NaHCO₃, and extract with DCM. Evaporate to isolate the Weinreb amide.
MODULE 2: Nucleophilic Carbon-Carbon Bond Formation
The reaction of the Weinreb amide with 3-fluorophenylmagnesium bromide is the critical step of this synthesis.
Caption: Mechanism of tetrahedral intermediate stability preventing Grignard over-addition.
FAQ & Troubleshooting
Q: Why use a Weinreb amide instead of a standard methyl ester? Does it really improve the yield? A: Yes, significantly. Standard esters react with Grignard reagents to form ketones, which immediately react with a second equivalent of the Grignard reagent to produce unwanted tertiary alcohols[1]. The N-methoxy-N-methylamide forms a stable, 5-membered cyclic metal-chelate intermediate with the magnesium ion[2],[3]. This intermediate physically resists collapse until the reaction is forcefully quenched with aqueous acid, restricting the reaction to a clean single-addition[1],[3].
Q: My yield plummeted, and I suspect my Grignard reagent died. How can I be sure? A: Moisture degrades Grignard reagents into the corresponding fluorobenzene. Self-Validating System: You can verify the success of the carbon-carbon bond formation via TLC. Unlike Module 1, the product (N-Boc-3-(3-fluorobenzoyl)piperidine) now contains a fluorobenzene ring and will be strongly UV-active at 254 nm. If you see a strong UV spot forming, your Grignard is active.
Validated Protocol: Grignard Addition SOP
-
Preparation: Dissolve the Weinreb amide in flame-dried tetrahydrofuran (THF) under argon. Cool the flask to 0 °C.
-
Addition: Add 3-fluorophenylmagnesium bromide (1.1 equiv) dropwise over 30 minutes. Regulating the addition rate prevents localized exotherms that could collapse the chelate early.
-
Quench: Stir for 2 hours at 0 °C, then carefully quench with saturated aqueous NH₄Cl. Do not use strong acids like HCl here, as it may prematurely cleave the Boc protecting group.
-
Extraction: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-ketone.
MODULE 3: Deprotection & Salt Crystallization
The final stage involves removing the tert-butyloxycarbonyl (Boc) protecting group to unveil the secondary amine and trapping it as a hydrochloride salt.
FAQ & Troubleshooting
Q: The deprotection protocol yielded a sticky, hygroscopic syrup instead of a powder. How do I induce crystallization? A: 3-[(3-fluorophenyl)carbonyl]piperidine HCl is highly hygroscopic and will "oil out" if any residual water or bulky solvent (like unevaporated dioxane) remains trapped in the matrix. To resolve this: Do not force crystallization directly from the reaction solvent. Instead, completely strip the dioxane under high vacuum, dissolve the resulting crude oil in a minimum amount of warm EtOAc, and dropwise add an anti-solvent like anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)[4].
Q: Is there an analytical way to confirm complete Boc removal before crystallization? A: Self-Validating System: Use ¹H NMR (in DMSO-d6). The Boc group produces a massive, distinct 9-proton singlet integration at approximately ~1.40 ppm[5]. The complete disappearance of this peak confirms quantitative deprotection.
Validated Protocol: Deprotection & Salt Isolation SOP
-
Cleavage: Dissolve the N-Boc-ketone in EtOAc. Add 4M HCl in anhydrous dioxane (5.0 equiv) at room temperature[5].
-
Monitoring: Stir for 2-3 hours. The Boc group degrades into isobutylene gas and CO₂[5].
-
Solvent Swap: Concentrate the mixture entirely to dryness under reduced pressure to remove all traces of dioxane.
-
Trituration: Redissolve the crude sticky residue in a minimal volume of EtOAc (approx. 3 mL/g)[4].
-
Crystallization: While stirring vigorously, add cold anhydrous diethyl ether until the solution turns cloudy. Allow it to sit at 4 °C overnight to yield highly pure, filterable crystals.
Global Yield Optimization Parameters
Summarized quantitative targets for cross-comparing your experimental setups:
| Reaction Phase | Critical Parameter | Sub-optimal Condition | Optimized Target Condition | Expected Step Yield |
| 1. Amidation | DIPEA Equivalents | 1.0 - 1.5 equiv | 2.5 equiv (prevents amine starvation) | 85 - 92% |
| 1. Amidation | Coupling Temperature | Room Temperature | 0 °C initially , then warm to RT | > 85% |
| 2. Grignard | Reaction Temperature | > 10 °C | Strictly 0 °C (preserves chelate) | 75 - 85% |
| 2. Grignard | Reagent Stoichiometry | > 2.0 equiv | 1.1 equiv (minimizes homocoupling) | > 80% |
| 3. Deprotection | Acid Choice | Aqueous HCl | 4M HCl in Dioxane (anhydrous)[5] | 90 - 95% |
| 3. Deprotection | Anti-Solvent | Hexanes | Cold Diethyl Ether (induces crystal lattice) | > 85% |
References
-
Vertex Pharmaceuticals Inc. (2007). WO2007070201A1 - Aspartic protease inhibitors. Google Patents.4
-
Mentzel, M., & Hoffmann, H. (1997). N-methoxy-n-methylamides (Weinreb amides) in modern organic synthesis. (Reviewing Nahm & Weinreb's original mechanisms). ACS/Tetrahedron References. 2
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. 3
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. 5
Sources
troubleshooting common by-products in the synthesis of 3-carbonylpiperidines
This guide provides in-depth troubleshooting for common by-products encountered during the synthesis of 3-carbonylpiperidines, a critical scaffold in numerous pharmaceutical agents.[1] We will delve into the mechanistic origins of these impurities and offer field-proven strategies for their mitigation and elimination, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dimeric by-product in my Dieckmann condensation. What is causing this and how can I prevent it?
A1: Dimerization is a common side reaction in the Dieckmann condensation, especially when attempting to form rings larger than six members.[2] The intermolecular condensation competes with the desired intramolecular cyclization.
-
Causality: The formation of a linear dimeric β-ketoester arises from the enolate of one diester molecule attacking the carbonyl of a second molecule, rather than its own second ester group. This is often favored under conditions of high concentration or when using bases that are not sterically hindered.
-
Troubleshooting Protocol:
-
High Dilution: Perform the reaction under high-dilution conditions (e.g., slow addition of the diester to a solution of the base) to favor the intramolecular pathway.
-
Base Selection: Employ a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS).[2] These bases are less likely to participate in intermolecular reactions.
-
Solvent Choice: Utilize aprotic solvents like tetrahydrofuran (THF) or toluene, which can help stabilize the enolate and may reduce side reactions compared to protic solvents like ethanol.[2]
-
Q2: My Michael addition is yielding a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the desired 3-carbonylpiperidine precursor?
A2: The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyl compounds is a classic challenge. The formation of the 1,2-addition product (attack at the carbonyl carbon) versus the 1,4-conjugate addition (Michael addition, attack at the β-carbon) is highly dependent on the nature of the nucleophile and reaction conditions.[3]
-
Causality: "Hard" nucleophiles, such as Grignard reagents and organolithiums, tend to favor 1,2-addition due to electrostatic interactions with the hard carbonyl carbon. "Soft" nucleophiles, like enolates, enamines, and organocuprates, prefer the "softer" β-carbon, leading to 1,4-addition.[4]
-
Troubleshooting Protocol:
-
Nucleophile Choice: If using an organometallic reagent, switch to a Gilman reagent (an organocuprate), which is known to favor 1,4-addition.[4] For enolate additions, ensure the enolate is fully formed and stabilized before introducing the Michael acceptor.
-
Reaction Temperature: Lowering the reaction temperature often increases the selectivity for the thermodynamically favored 1,4-adduct.
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes alter the electrophilicity of the α,β-unsaturated system and influence the regioselectivity.
-
Q3: During the reductive amination of a 1,5-dicarbonyl compound, I'm isolating a significant amount of the corresponding alcohol from over-reduction. How can I prevent this?
A3: Over-reduction of the carbonyl group to an alcohol is a common side reaction in reductive aminations, particularly when using strong reducing agents.[5]
-
Causality: The reducing agent can directly reduce the starting carbonyl compound before it has a chance to form the imine or enamine intermediate with the amine. This is more prevalent with highly reactive hydrides like lithium aluminum hydride (LiAlH₄).
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Employ a milder and more chemoselective reducing agent that is known to preferentially reduce the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[5][6]
-
One-Pot, Two-Step Procedure: Consider a two-step, one-pot approach where the imine/enamine is allowed to form first before the addition of the reducing agent. This can be achieved by monitoring the reaction for the disappearance of the carbonyl starting material before introducing the hydride.
-
pH Control: Maintaining a slightly acidic pH can facilitate iminium ion formation, which is more readily reduced than the neutral carbonyl.
-
Troubleshooting Guide by Synthetic Route
Dieckmann Condensation Route
The intramolecular cyclization of N-substituted-bis(alkoxycarbonyl)amines is a powerful method for constructing the 3-carbonylpiperidine core.[7]
| By-product | Mechanistic Origin | Mitigation & Troubleshooting |
| Hydrolyzed Diester | Presence of water in the reaction mixture, leading to saponification of the ester groups. | Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware. |
| Decarboxylated Product | The resulting β-keto ester can undergo hydrolysis and decarboxylation, especially under harsh work-up conditions (e.g., strong acid or base at elevated temperatures).[8] | Perform the acidic work-up at low temperatures. If purification is challenging, consider isolating the β-keto ester as its salt. |
| Epimerization at C2 or C4 | If chiral centers are present adjacent to the enolizable positions, epimerization can occur under the basic reaction conditions.[9][10] | Use a non-coordinating, sterically hindered base and maintain low reaction temperatures. Minimize reaction time. |
Experimental Workflow: Minimizing By-products in Dieckmann Condensation
Caption: Workflow for a robust Dieckmann condensation.
Aza-Diels-Alder Route
The [4+2] cycloaddition between an aza-diene and a dienophile offers a convergent approach to tetrahydropyridines, which can be further elaborated to 3-carbonylpiperidines.[11]
| By-product | Mechanistic Origin | Mitigation & Troubleshooting |
| Regioisomeric Products | If both the aza-diene and dienophile are unsymmetrical, a mixture of regioisomers can be formed. | The regioselectivity is governed by the electronic properties of the substituents. Generally, the reaction is favored between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. Consider using Lewis acid catalysts to enhance regioselectivity. |
| Endo/Exo Diastereomers | The stereochemical outcome of the cycloaddition can lead to a mixture of endo and exo products.[11] | The endo product is often the kinetic product due to secondary orbital overlap. Running the reaction at lower temperatures can favor the formation of the endo isomer. Prolonged heating can lead to equilibration to the more thermodynamically stable exo isomer. |
| Diene Polymerization | Electron-rich dienes can be prone to polymerization, especially in the presence of Lewis acids or at elevated temperatures. | Use a polymerization inhibitor if necessary. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
Logical Relationship: Controlling Aza-Diels-Alder Selectivity
Caption: Key factors influencing Aza-Diels-Alder outcomes.
Protecting Group-Related By-products
The nitrogen atom of the piperidine precursor is often protected during synthesis. The choice of protecting group and the deprotection conditions can introduce impurities.[12]
| By-product | Mechanistic Origin | Mitigation & Troubleshooting |
| Incomplete Deprotection | The deprotection reaction has not gone to completion, leaving starting material in the final product. | Increase reaction time, temperature, or the amount of deprotection reagent. For hydrogenolysis of a benzyl (Bn) or benzyloxycarbonyl (Cbz) group, ensure the catalyst is active and the system is free of catalyst poisons. |
| Alkylated/Acylated By-products (from Boc/Cbz removal) | During acid-mediated removal of a tert-butoxycarbonyl (Boc) group, the intermediate tert-butyl cation can alkylate electron-rich aromatic rings. Similarly, the benzyl cation from Cbz deprotection can cause side reactions. | Use a scavenger, such as anisole or thioanisole, to trap the carbocation intermediates.[13] |
| Ring Opening (from Tosyl group removal) | Harsh conditions required to remove a tosyl (Ts) group (e.g., sodium in liquid ammonia) can sometimes lead to cleavage of the piperidine ring.[14] | If possible, choose a protecting group that can be removed under milder conditions earlier in the synthetic sequence. |
Purification Strategies for Common By-products
| By-product Class | Recommended Purification Technique | Rationale |
| Dimeric By-products | Column Chromatography (Silica Gel) | The significantly higher molecular weight and different polarity of the dimer usually allow for good separation from the desired monomeric cyclic product. |
| Diastereomers (e.g., cis/trans) | Column Chromatography or Preparative HPLC | Diastereomers often have small differences in polarity that can be exploited for separation. Chiral HPLC may be necessary for enantiomers.[1] |
| Unreacted Starting Materials | Acid/Base Extraction | If the starting material and product have different acid/base properties (e.g., a basic amine product and a neutral ester starting material), a liquid-liquid extraction can be a very effective purification step. |
| Protecting Group Scavengers and By-products | Aqueous Wash / Column Chromatography | Scavengers like anisole are often volatile or can be removed by washing the organic layer with an aqueous base. The resulting by-products are typically more polar and can be separated by chromatography. |
This technical guide is intended to provide a foundational understanding of common challenges in the synthesis of 3-carbonylpiperidines. For specific applications, further optimization of reaction conditions may be necessary.
References
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]
-
Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. 2023. Available from: [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2021. Available from: [Link]
- Google Patents. Purification of piperidines. US2868793A. 1959.
-
Molecules. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. 2022. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. 2023. Available from: [Link]
-
Wikipedia. Aza-Diels–Alder reaction. Available from: [Link]
-
NPTEL. Protecting groups in organic synthesis + H2O. Available from: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
-
Chemist Wizards. Michael Addition Reaction, Mechanism & Applications. 2023. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. 1993. Available from: [Link]
-
Encyclopedia MDPI. Diels–Alder Cycloaddition Reactions. 2022. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 2024. Available from: [Link]
-
Organic Chemistry Tutor. Michael Addition. Available from: [Link]
-
DSpace@MIT. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. 2004. Available from: [Link]
-
PMC. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. 2012. Available from: [Link]
-
Cambridge University Press. Dieckmann Reaction. Available from: [Link]
-
Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. 2025. Available from: [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. 2017. Available from: [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. 2022. Available from: [Link]
-
ResearchGate. Scheme 1. Main reactions of the reductive amination of carbonyl compounds with NH3 and H2. 2019. Available from: [Link]
-
MDPI. Diels–Alder Cycloaddition Reactions in Sustainable Media. 2022. Available from: [Link]
-
Organic Syntheses. 3. 2004. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020. Available from: [Link]
-
PMC. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. 2013. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
OpenBU. Reductive Amination Reaction. 2011. Available from: [Link]
-
DTIC. Piperidine Synthesis. 1990. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. 2014. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
PMC. Epimerisation in Peptide Synthesis. 2022. Available from: [Link]
-
PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. 1991. Available from: [Link]
-
PMC. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. 2014. Available from: [Link]
-
PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. 1978. Available from: [Link]
- Google Patents. Purification of metal carbonyls. US2601022A. 1952.
-
Organic Syntheses. Furo[3,2-b]pyridine, 2-phenyl. 2004. Available from: [Link]
-
University of California, Santa Cruz. Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. Available from: [Link]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 14. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions with 3-Fluorophenyl Containing Compounds
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-fluorophenyl-containing compounds. The unique properties imparted by the fluorine atom are invaluable, yet they can present challenges, most notably the unintended cleavage of the C-F bond—a reaction known as dehalogenation or, more specifically, defluorination. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you preserve the integrity of the C-F bond in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is defluorination a concern when working with 3-fluorophenyl compounds?
While the carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, it is not entirely inert.[1] Its cleavage can be facilitated under certain catalytic conditions, particularly in transition-metal-catalyzed cross-coupling reactions. The mechanism often involves the formation of highly reactive, low-valent metal species that can undergo oxidative addition into the C-F bond, or the generation of metal-hydride species that lead to hydrodefluorination. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be challenging to separate.[2]
Q2: What are the primary causes of defluorination in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, the main culprit for defluorination is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources within the reaction mixture, including solvents (like alcohols or DMF), bases (especially alkoxides), or even trace amounts of water.[2] The Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of the fluorine atom with a hydrogen atom. The desired cross-coupling pathway can be slowed by steric hindrance, making the competing dehalogenation more significant.[2]
Q3: How does the choice of catalyst and ligand impact defluorination?
The selection of the palladium catalyst and its coordinating ligand is paramount. The ligand sphere around the metal center dictates its reactivity and selectivity.
-
Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is a common strategy.[2] These ligands promote the reductive elimination step of the desired cross-coupling product and can sterically hinder the approach of the C-F bond to the metal center, thus disfavoring dehalogenation.[3]
-
Pre-catalysts: Utilizing well-defined palladium pre-catalysts can offer more reproducible results compared to generating the active catalyst in situ.[3] This ensures a more controlled formation of the active catalytic species and can minimize the formation of undesired side-products.
Q4: Can the base used in the reaction promote defluorination?
Absolutely. The choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride sources, contributing to the formation of the problematic Pd-H species.[2] Moreover, some strong bases can directly promote dehalogenation through radical pathways, especially under photochemical conditions.[4][5][6]
Recommendation: Opt for weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2]
Q5: Are there non-palladium-catalyzed conditions that can cause defluorination?
Yes. While palladium catalysis is a common context for this issue, other conditions can also lead to C-F bond cleavage:
-
Photochemical Reactions: Exposure to light, especially in the presence of a photosensitizer or a suitable base, can induce radical-mediated dehalogenation.[4][5][6] If your compound is light-sensitive, it is advisable to protect the reaction from direct light.
-
Reductive Conditions: The use of strong reducing agents or certain catalytic hydrogenation conditions can lead to hydrodefluorination.[1]
-
Enzymatic Reactions: While less common in typical organic synthesis, certain metalloenzymes are capable of mediating C-F bond cleavage.[7]
Troubleshooting Guides
Issue 1: Significant Formation of the Defluorinated Byproduct in a Palladium-Catalyzed Cross-Coupling Reaction
-
Symptom: Your analytical data (e.g., GC-MS, LC-MS, NMR) shows a significant peak corresponding to the mass of your starting material minus a fluorine atom plus a hydrogen atom.
-
Systematic Approach to Troubleshooting:
-
Evaluate the Ligand: If you are using a less bulky ligand (e.g., PPh₃), switch to a sterically demanding, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[2][3]
-
Change the Base: If using a strong base like an alkoxide, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[2]
-
Lower the Reaction Temperature: Dehalogenation can sometimes have a different activation energy than the desired coupling. Lowering the temperature (e.g., from 100 °C to 80 °C) may selectively slow down the side reaction.[3]
-
Solvent Selection: Avoid protic solvents like alcohols. Use anhydrous, aprotic, and relatively non-polar solvents such as toluene or dioxane.[2] Ensure your solvent is thoroughly degassed to remove oxygen, which can affect catalyst performance.
-
Use a Pre-catalyst: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), consider using a well-defined pre-catalyst (e.g., XPhos-Pd-G3) to ensure the formation of the correct active species.[2]
-
Data Summary: Optimizing Reaction Conditions to Prevent Defluorination
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Ligand | Small, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Promotes reductive elimination of the desired product and sterically disfavors C-F activation.[2][3] |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of palladium-hydride species.[2] |
| Solvent | Protic solvents (e.g., alcohols) or polar aprotic solvents that can be hydride donors (e.g., DMF) | Aprotic, non-polar solvents (e.g., toluene, dioxane) | Minimizes potential sources of hydride for hydrodefluorination.[2] |
| Temperature | High temperatures (e.g., >100 °C) | The lowest temperature that allows for a reasonable reaction rate (e.g., RT to 80 °C) | Can help to disfavor the dehalogenation pathway, which may have a higher activation energy.[3] |
Visualizing the Reaction Pathways
Caption: Desired vs. Competing Catalytic Cycles.
Optimized Experimental Protocol
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 3-Fluorophenyl Halide with Minimized Defluorination
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-fluorophenyl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), a bulky biarylphosphine palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), and a mild, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed, anhydrous, aprotic solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1–0.5 M) via syringe.
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C). Stir the mixture for the required time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Check for the formation of the defluorinated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for defluorination.
References
- Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis.
- C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling.
- A Synergistic Platform for Defluorination of PFAAs through Catalytic Reduction Followed by Microbial Oxid
- Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group.
- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.
- Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. ACS Figshare.
- Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal.
- Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem.
- Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI.
- Carbon–fluorine bond cleavage mediated by metalloenzymes.
- Carbon-Fluorine Bond Cleavage Mediated by Metalloenzymes.
- Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol. Benchchem.
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 5. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl for Bioassays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl in biological assays. As a piperidine derivative, this compound's solubility is intrinsically linked to its chemical structure and the pH of its environment. This document provides a series of troubleshooting steps and in-depth explanations to help you develop a robust and reproducible solubilization strategy.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides the core knowledge needed to understand the solubility behavior of this compound.
Q1: Why is my 3-[(3-Fluorophenyl)carbonyl]piperidine HCl poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: The poor solubility arises from the chemical nature of the piperidine ring. The nitrogen atom within the piperidine structure is basic. As a hydrochloride (HCl) salt, the compound is supplied in its protonated, charged form, which is generally water-soluble. However, when this salt is dissolved in a neutral or basic aqueous buffer, an acid-base equilibrium is established.
The protonated piperidinium ion (soluble) can deprotonate to form the neutral, free base version of the molecule. The addition of the fluorophenylcarbonyl group significantly increases the molecule's hydrophobicity (lipophilicity). This neutral free base is substantially less polar and thus much less soluble in water than its salt form, causing it to precipitate out of solution.[1][2][3] The solubility is therefore highly dependent on maintaining a pH well below the pKa of the piperidine nitrogen to keep the compound in its charged, more soluble state.[4][5][6]
Caption: pH-dependent equilibrium of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
Q2: I prepare a 10 mM stock in 100% DMSO and it dissolves perfectly. Why does it crash out when I dilute it into my aqueous assay buffer?
Answer: This is a classic problem known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations, it is also water-miscible.[7][8] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, two things happen simultaneously:
-
Solvent Shift: The compound molecules are abruptly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one.
-
Concentration Overload: The local concentration at the point of dilution momentarily exceeds the compound's maximum solubility in the final mixed-solvent system (e.g., 1% DMSO in buffer), causing the excess to rapidly precipitate.[1]
The key is that the final solvent system, not the initial stock solvent, dictates the ultimate solubility. To mitigate this, you must ensure the final concentration in your assay is below the compound's solubility limit in the final buffer/co-solvent mixture.
Q3: What are the most direct first steps to solve this precipitation issue?
Answer: The two most effective and straightforward initial strategies are pH adjustment and the controlled use of co-solvents .
-
pH Adjustment: The most critical first step is to determine if lowering the pH of your final assay buffer can maintain the compound in its soluble, protonated form.[9][10][11] Many cell-based assays can tolerate a slightly acidic pH (e.g., pH 6.5-7.0), which might be sufficient to prevent precipitation. For enzymatic or binding assays, you have more flexibility to lower the pH further (e.g., pH 5-6), provided it doesn't affect the protein target.
-
Co-solvent Use: If pH adjustment alone is insufficient or not viable for your biological system, using a water-miscible organic co-solvent is the next step.[12][13][14] The goal is to increase the solvent's capacity to dissolve hydrophobic molecules. The key is to use the minimum amount of co-solvent necessary, as high concentrations can disrupt biological membranes or denature proteins.[1] DMSO is common, but others like ethanol or polyethylene glycols (PEGs) can also be effective.[8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methodologies for systematically determining an optimal solubilization strategy.
Workflow 1: Determining the pH-Solubility Profile
This protocol establishes the relationship between pH and solubility, allowing you to identify the lowest pH your compound requires to stay in solution at the desired concentration.
Objective: To find the pH at which your compound remains soluble at your target assay concentration.
Methodology:
-
Prepare Buffers: Make a series of identical buffers (e.g., 50 mM phosphate or citrate-phosphate) spanning a pH range from 4.0 to 7.5 in 0.5 pH unit increments.
-
Prepare Compound Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 20 mM).
-
Dilution Test: In separate microcentrifuge tubes or a 96-well plate, add the appropriate volume of your DMSO stock to each buffer to achieve your final desired assay concentration (e.g., 10 µL of 20 mM stock into 990 µL of buffer for a final concentration of 200 µM). Ensure the final DMSO concentration is constant across all samples (in this case, 1%).
-
Equilibration: Vortex each sample briefly and let them equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each sample for signs of precipitation (cloudiness, visible particles). A simple method is to shine a laser pointer through the solution; scattering indicates precipitation (the Tyndall effect).
-
Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the soluble compound via HPLC-UV or LC-MS.
-
Analysis: Plot the solubility (or a qualitative score: 0=precipitate, 1=clear) versus pH. This will reveal the critical pH required for your experiment.
Workflow 2: Advanced Solubilization with Cyclodextrins
If pH and simple co-solvents fail, or if your assay is sensitive to organic solvents, cyclodextrins are a superior alternative.[][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular "buckets" to encapsulate hydrophobic guest molecules, forming an inclusion complex that is highly soluble in water.[17][18]
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[19][20][21]
Objective: To prepare a concentrated, aqueous stock solution of the compound using HP-β-CD.
Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your chosen aqueous buffer (e.g., 20% HP-β-CD is 200 mg/mL). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh out the solid 3-[(3-Fluorophenyl)carbonyl]piperidine HCl and add it directly to the HP-β-CD vehicle to achieve the desired final stock concentration.
-
Complexation: Vigorously vortex the mixture. For difficult-to-dissolve compounds, sonication in a bath sonicator for 15-30 minutes or overnight stirring/shaking at room temperature is highly effective. The goal is to drive the hydrophobic part of your molecule into the cyclodextrin cavity.[2]
-
Clarification: Once dissolved, the solution should be clear. Filter the stock solution through a 0.22 µm syringe filter to remove any un-dissolved particulates or potential microbial contamination.
-
Usage: This aqueous stock can now be diluted directly into your final assay buffer. Since the compound is already in a water-soluble complex, the problem of precipitation upon dilution is often completely eliminated.[22]
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Part 3: Data Summary & Strategic Recommendations
Table 1: Comparison of Primary Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Maintains the compound in its charged, protonated (salt) form, which is more polar and water-soluble.[23] | Simple, inexpensive, avoids organic solvents. | Limited by the pH tolerance of the bioassay; may not be sufficient for very hydrophobic compounds. | Initial screening; enzyme/binding assays that are tolerant to a wider pH range. |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the bulk solvent, making it more favorable for dissolving hydrophobic solutes.[7][13] | Effective for a wide range of compounds; well-established. | Can interfere with biological systems at >1% concentration; risk of precipitation on dilution. | High-throughput screening where a universal stock solvent is needed; assays known to be tolerant to low levels of organic solvents. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic part of the molecule, presenting a hydrophilic exterior to the solvent.[][19][20] | Creates a true aqueous solution; high loading capacity; excellent safety profile; minimizes assay interference. | Higher cost; requires an extra formulation step; may not work for all molecular shapes. | Sensitive cell-based assays; in vivo studies; when co-solvents cause unacceptable toxicity or interference. |
Recommended Troubleshooting Workflow
This workflow provides a logical progression from the simplest to the most robust solubilization methods.
Caption: Decision workflow for selecting a solubilization strategy.
References
-
Chaudhari, P. D., & Patil, V. R. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 1-8. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2008). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharmacie Globale, 3(11), 1-8. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-408. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 443. Retrieved from [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(5), 1-10. Retrieved from [Link]
-
Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Gautam, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5477. Retrieved from [Link]
-
Roquette. (n.d.). How can cyclodextrins enhance solubility? [Podcast episode]. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Al-Kasmi, B., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 6. Retrieved from [Link]
-
Perdomo-Morales, R. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate. Retrieved from [Link]
-
Madhavi, M. (2016, May 24). Solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]
-
Isreal, O. (2025, May). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Retrieved from [Link]
-
Taylor, L. S. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Purdue University. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Retrieved from [Link]
-
Udo, A. (n.d.). 8.11 pH and Solubility. AP Chemistry. Retrieved from [Link]
-
Dubey, A., et al. (2015). Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin. Journal of Applied Pharmaceutical Research, 3(1), 1-5. Retrieved from [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Lange, L., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2139-2146. Retrieved from [Link]
-
Tzani, A., et al. (2016). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Medicinal Chemistry, 59(13), 6136-6147. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
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- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
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- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
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validation of a quantitative analytical method for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
A Comprehensive Comparative Guide: Analytical Method Validation for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Compound Rationale and Analytical Challenges
3-[(3-Fluorophenyl)carbonyl]piperidine hydrochloride is a critical building block and intermediate in the synthesis of neuroactive therapeutics and aspartic protease inhibitors [1]. Analytically, this compound presents a unique dual-challenge:
-
Basic Piperidine Nitrogen: With a pKa of approximately 9.5, the secondary amine is fully protonated under standard reversed-phase acidic conditions. Without appropriate chromatographic controls, this leads to severe secondary interactions with residual column silanols, resulting in peak tailing and compromised quantitative precision [3].
-
Fluorobenzoyl Positional Isomers: Synthesizing the 3-fluoro variant often generates trace levels of 2-fluoro or 4-fluoro regioisomers. Standard C18 columns often fail to resolve these structurally identical isomers, necessitating orthogonal column chemistries.
To ensure pharmaceutical safety and product release compliance, analytical procedures must be rigorously validated according to the latest ICH Q2(R2) guidelines, adopting a Quality-by-Design (QbD) approach to method lifecycle management [2][4].
Platform Selection: HPLC-UV vs. LC-MS/MS
Selecting the correct analytical platform requires evaluating the intended application. We objectively compare High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV Causality: Ideal for bulk API release testing. The conjugated
electron transition across the fluorophenyl ring and the adjacent carbonyl group provides a strong UV chromophore (optimal absorption at ~245 nm), yielding reliable linearity for macro-level quantification (0.05 – 1.0 mg/mL). -
LC-MS/MS Causality: Mandatory for trace impurity or genotoxic degradation profiling. The highly basic piperidine moiety is readily protonated in positive Electrospray Ionization (ESI+), allowing Multiple Reaction Monitoring (MRM) to achieve sub-nanogram sensitivities where UV detection fails [3].
Workflow for selecting the appropriate analytical platform based on application.
Step-by-Step Methodologies
Method A: HPLC-UV Protocol (Bulk API Assay)
Rationale: Uses a biphenyl column to induce
-
Column Configuration: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase Preparation: Mix 60% ultra-pure water with 0.1% v/v TFA (Channel A) and 40% LC-grade Acetonitrile with 0.1% v/v TFA (Channel B).
-
System Parameters: Set column oven to 35°C. Establish an isocratic flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 245 nm (reference wavelength 360 nm to baseline correction).
-
Injection: 10 µL of sample diluted in 50:50 Water:Acetonitrile.
Method B: LC-MS/MS Protocol (Trace Profiling)
Rationale: Shifts to Formic Acid. While TFA suppresses tailing in UV, it severely suppresses ion generation in MS. Formic acid provides optimal ESI+ protonation. A superficially porous C18 column ensures sharp peaks without requiring ion-pairing agents.
-
Column Configuration: Superficially porous C18, 50 x 2.1 mm, 2.7 µm.
-
Mobile Phase (Gradient): Channel A: Water + 0.1% Formic Acid. Channel B: Acetonitrile + 0.1% Formic Acid. Gradient runs from 5% B to 95% B over 4.5 minutes. Flow rate 0.4 mL/min.
-
ESI Source Parameters: Positive ionization (ESI+). Capillary voltage 3.0 kV, Desolvation Temp 400°C.
-
MRM Transitions: Track the protonated parent ion to the 3-fluorobenzoyl cleavage product:
208.1 123.0 (Quantifier) and 208.1 95.0 (Qualifier). -
Internal Standard (IS): Spike samples with a deuterated analog (e.g., Piperidine-d10) at 10 ng/mL to mathematically offset any matrix-induced ion suppression.
ICH Q2(R2) Alignment: Self-Validating Analytical Workflows
To conform to updated ICH Q2(R2) standards (effective June 2024) [2][4], experimental workflows cannot merely be executed—they must inherently validate their own data integrity during the run.
A structurally sound, self-validating sequence must contain:
-
System Suitability Testing (SST): Six consecutive injections of a mid-level standard. Causality: Proves the detector, pump, and column are in equilibrium before testing begins (Acceptance: %RSD < 2.0%, Tailing < 1.5).
-
Double Blank (Mobile Phase Only): Causality: Establishes a definitive baseline noise level and proves no carryover exists from previous sequences.
-
Continuing Calibration Verification (CCV): A standard injected every 10 samples. Causality: Proves detector response drift remains
2.0% over extended instrument operation.
Sequential logic of ICH Q2(R2) method validation parameters.
Quantitative Data Comparison
The following structured table summarizes representative ICH Q2(R2) validation metrics contrasting the capabilities of the two methodologies for 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
| Validation Parameter (ICH Q2) | Method A: HPLC-UV (Assay) | Method B: LC-MS/MS (Trace) | Analytical Causality / Significance |
| Specificity | Baseline resolution of isomers | No matrix suppression observed | Biphenyl column separates isomers; MRM guarantees mass-specificity. |
| Linearity Range | 0.01 – 1.0 mg/mL | 0.05 – 500 ng/mL | Defines the functional dynamic range based on detector saturation. |
| Correlation Coeff ( | > 0.9995 | > 0.9980 | Confirms direct proportionality of response to API concentration. |
| Limit of Detection (LOD) | 2.5 µg/mL | 0.01 ng/mL | MS/MS offers a 250,000x enhancement in sensitivity for trace analysis. |
| Limit of Quantitation (LOQ) | 8.0 µg/mL | 0.03 ng/mL | The lowest definitively verifiable concentration point. |
| Accuracy (Spike Recovery) | 99.1% – 100.8% | 94.5% – 105.2% | MS ranges are slightly wider due to minor ESI droplet variations. |
| Precision (Repeatability) | %RSD = 0.6% ( | %RSD = 2.4% ( | UV demonstrates superior tight-clustering for macro-level API. |
| Robustness (Flow Var.) | UV is largely unaffected by slight flow changes; ESI efficiency alters. |
Conclusion
For 3-[(3-Fluorophenyl)carbonyl]piperidine HCl, analytical success dictates matching the physical chemistry of the compound to the correct detection platform. The basic nitrogen demands specialized mobile phase additives—TFA for UV methods to prevent peak tailing, and Formic acid for MS to promote ionization. While HPLC-UV provides the tight precision needed for bulk API release, LC-MS/MS is strictly mandated when analyzing trace impurities. Operating within an ICH Q2(R2) self-validating framework ensures unquestionable data integrity across drug lifecycle phases.
References
- Title: Aspartic protease inhibitors (Patent WO2007070201A1)
-
Title: ICH Quality Guidelines (Q2(R2) Validation of Analytical Procedures) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
comparing the efficacy of final compounds derived from different fluorinated piperidine intermediates
As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical bottleneck in lead optimization: mitigating the liabilities of basic aliphatic amines. The unsubstituted piperidine ring is a privileged structural motif in central nervous system (CNS) agents, GPCR antagonists, and kinase inhibitors. However, its high basicity (pKa ~10.5) often translates to high hERG channel affinity (cardiotoxicity), extensive lysosomal trapping, and rapid CYP450-mediated oxidative metabolism.
To overcome these hurdles without adding excessive steric bulk, medicinal chemists employ "fluorine scans." The strategic incorporation of fluorine at the 3- and 4-positions of the piperidine ring fundamentally alters the thermodynamic and kinetic profile of the final compound.
This guide provides an objective, data-supported comparison of final compounds derived from various fluorinated piperidine intermediates (3-fluoro-, 4-fluoro-, 3,3-difluoro-, and 4,4-difluoropiperidines), detailing the causality behind their physicochemical shifts and providing self-validating protocols for efficacy testing.
Mechanistic Causality: How Fluorination Drives Efficacy
The efficacy of fluorinated piperidines is not merely a consequence of increased lipophilicity; it is primarily driven by two stereoelectronic phenomena:
-
Inductive Electron-Withdrawing (-I) Effect: Fluorine's high electronegativity pulls electron density away from the basic nitrogen. The closer the fluorine is to the nitrogen, the stronger the effect. This deliberate pKa modulation forces the amine to exist more prominently in its neutral, unprotonated state at physiological pH (7.4), which improves passive membrane permeability (BBB crossing) and heavily reduces off-target binding to the hERG channel's hydrophobic cavity[1][2].
-
The "Gauche" Effect (Conformational Locking): In 3-fluoropiperidines, the highly electronegative C-F bond prefers to orient itself axially to align parallel (gauche) to the neighboring nitrogen’s electron lone pair or adjacent C-H bonds[2]. This stereoelectronic constraint drastically alters the 3D topology of the final molecule, often improving specific binding to the target receptor's active site while eliminating the entropic penalty of binding[3].
Logical workflow of fluorinated piperidine optimization impacting drug efficacy.
Comparative Data Summary: Fluorinated Piperidine Performance
To benchmark these intermediates, we look at matched molecular pair (MMP) analyses where a lead scaffold is decorated with different fluorinated piperidines. The following table aggregates the typical physicochemical and biological shifts observed in these derivatives[3][4].
| Parameter | Unsubstituted Piperidine | 4-Fluoropiperidine | 3-Fluoropiperidine | 3,3-Difluoropiperidine | 4,4-Difluoropiperidine |
| Approx. pKa (2° Amine) | ~10.5 | ~9.5 | ~8.4 | ~7.5 | ~8.0 |
| Inductive (-I) Force | None | Weak ( | Moderate ( | Strong (Two | Moderate (Two |
| Predominant Conformation | Equatorial | Equatorial | Axial (Gauche Effect) | Rigidified/Locked | Rigidified |
| Metabolic Liability (CYP) | High ( | Moderate | Moderate/Low | Low | Very Low (C4 oxidation blocked) |
| hERG Inhibition Potential | High | Moderate | Low | Negligible | Low |
| Lysosomal Trapping Risk | High | High | Moderate | Low | Low |
Key Takeaways from the Data:
-
3-Fluoropiperidine offers the most profound structural impact due to the Gauche effect, inducing a specific 3D axial conformation[3]. The proximity of the fluorine to the nitrogen (3-bonds away) causes a significant ~2.0 log unit drop in basicity compared to unsubstituted piperidine[4].
-
3,3-Difluoropiperidine drastically drops the pKa to ~7.5. Since the physiological pH is 7.4, nearly 50% of the drug circulating in the blood remains unprotonated. This practically abolishes off-target hERG channel binding and eliminates lysosomal accumulation, which is primarily driven by highly basic species[3].
Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay
When comparing compounds derived from these intermediates, metabolic stability is a critical efficacy endpoint. Oxidative dealkylation or hydroxylation of the piperidine ring frequently limits half-life in vivo[2][5].
Below is an optimized, self-validating HLM Intrinsic Clearance (
Materials Required:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (Solutions A and B).
-
Test Compounds: Target drug candidates derived from unsub-, 3-F, 4-F, 3,3-diF, and 4,4-diF piperidines (10 mM in DMSO).
-
Self-Validation Controls: Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).
-
Internal Standard (IS): Tolbutamide or an isotopically labeled analogue in ice-cold Acetonitrile.
Step-by-Step Methodology:
Step 1: System Pre-Incubation (Establishing the Enzymatic Baseline)
-
Dilute the HLM in the 0.1 M potassium phosphate buffer to a working concentration of 0.5 mg/mL protein.
-
Prepare the spiking solution: Dilute the test compounds, Verapamil, and Warfarin to 1 µM in the buffer (ensuring final DMSO concentration remains
0.1% to prevent CYP450 inhibition). -
Transfer 40 µL of the HLM working solution to a 96-well plate. Pre-incubate at 37°C for 10 minutes. Causality: Pre-incubation ensures that the lipid bilayer of the microsomes achieves thermal equilibrium, mimicking physiological thermodynamic states for accurate CYP450 enzyme kinetics.
Step 2: Reaction Initiation (The Time-Course Workflow)
-
Initiate the reaction by adding 10 µL of the pre-warmed NADPH Regenerating System to each well.
-
Incubate the plates continuously at 37°C with orbital shaking.
-
At precise time points (0, 5, 15, 30, and 60 minutes), extract a 10 µL aliquot from the reaction matrix.
Step 3: Quenching and Protein Precipitation
-
Immediately dispense the 10 µL extracted aliquot into 40 µL of ice-cold Acetonitrile containing the Internal Standard (IS). Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact second of extraction, while the IS acts as a mathematical constant to correct for any volumetric errors during the precipitation/centrifugation phase.
Step 4: Data Acquisition & Self-Validation Logic
-
Centrifuge the quenched plates at 4,000 RPM for 15 minutes at 4°C to pellet the denatured protein.
-
Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the Parent Compound to the Internal Standard.
-
Self-Validation Check: Before accepting the test compound data, analyze the control data. The assay is only declared valid if Verapamil demonstrates a half-life (
) of < 15 minutes, and Warfarin demonstrates a of > 200 minutes. If these conditions are met, the CYP450 enzymes were active, and the test compound data can be trusted.
Step 5: Efficacy Calculation
Using the natural log of the percentage of compound remaining vs. time, calculate the slope (
Conclusion
Selecting the correct fluorinated piperidine intermediate is not arbitrary. When designing for improved target selectivity, the 3-fluoropiperidine is an optimal choice due to its predictable rigidification via the Gauche effect. Conversely, when the priority is eliminating cardiotoxic hERG liabilities or improving metabolic resistance, 3,3-difluoro- and 4,4-difluoropiperidines are highly effective due to profound pKa shifts and oxidative shielding.
References
Sources
spectroscopic data comparison between 3-[(3-Fluorophenyl)carbonyl]piperidine HCl and its derivatives
Title: Spectroscopic Data Comparison Guide: 3-[(3-Fluorophenyl)carbonyl]piperidine HCl and Its Derivatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary & Chemical Significance
Fluorinated aroylpiperidines, particularly 3-[(3-fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(3-fluorobenzoyl)piperidine HCl), are highly valuable synthetic building blocks in medicinal chemistry. They are prominently featured as key intermediates in the synthesis of aspartic protease inhibitors, renin inhibitors, and experimental antifungal agents[1][2].
The strategic placement of a fluorine atom on the phenyl ring heavily influences both the pharmacokinetic profile (lipophilicity, metabolic resistance) and the electron distribution of the molecule. As a Senior Application Scientist, I have structured this guide to systematically compare the spectroscopic behaviors (NMR, IR, and LC-MS) of the meta-fluoro target compound against its para-fluoro derivative and an unfluorinated control. This multimodal approach provides a definitive framework for structural validation and impurity profiling.
Spectroscopic Comparative Analysis
The fundamental differences between these structural isomers lie in how the position of the highly electronegative fluorine atom exerts inductive (-I) and resonance (+M) effects across the aromatic system and the adjacent carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the primary non-destructive tool for determining the exact substitution pattern of the fluorophenyl ring[3].
-
F NMR: The most diagnostic nucleus for differentiating the derivatives. The meta-fluoro signal appears further upfield (
-112 ppm) as a complex multiplet due to coupling with two distinct ortho protons and one para proton. The para-fluoro signal appears slightly downfield ( -106 ppm) as a simpler splitting pattern (often a triplet of triplets). -
C NMR: The
coupling constant is massive ( 245–255 Hz) and unambiguously identifies the carbon bearing the fluorine. The and couplings cause characteristic splitting in adjacent carbons, proving the substitution geometry[3][4]. - H NMR: The meta-substituted ring displays a highly asymmetric multiplet structure, whereas the para-substituted ring displays a characteristic AA'BB' pseudo-doublet pattern.
Table 1: Comparative NMR Data Summary (Recorded in DMSO-
| Compound Derivative | Carbonyl | |||
| 3-[(3-Fluorophenyl)carbonyl]piperidine HCl | -112.4 (m) | 7.40 – 7.85 (m, 4H, asymmetric) | 197.8 ( | |
| 3-[(4-Fluorophenyl)carbonyl]piperidine HCl | -106.8 (tt) | 7.35 (t, 2H), 8.05 (dd, 2H) | 197.2 | |
| 3-(Phenylcarbonyl)piperidine HCl (Control) | N/A | 7.50 – 7.95 (m, 5H) | N/A | 199.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy highlights the variations in the vibrational modes of the carbonyl (C=O) bridge[5]. The carbonyl stretching frequency is highly sensitive to the electron density of the adjacent phenyl ring.
-
Inductive vs. Resonance Effects: In the meta-fluoro derivative, the electron-withdrawing inductive effect (-I) of fluorine dominates, slightly increasing the bond order of the C=O group and shifting the peak to a higher wavenumber. In the para-fluoro derivative, the +M resonance effect partially offsets the -I effect, bringing the stretching frequency closer to the unfluorinated control[2][5].
Table 2: Key Vibrational Frequencies (FT-IR, ATR Mode)
| Compound Derivative | C=O Stretch ( | C-F Stretch ( | N-H |
| 3-[(3-Fluorophenyl)carbonyl]piperidine HCl | 1688 | 1245 | 2700 - 2950 (Broad) |
| 3-[(4-Fluorophenyl)carbonyl]piperidine HCl | 1681 | 1228 | 2700 - 2950 (Broad) |
| 3-(Phenylcarbonyl)piperidine HCl | 1682 | N/A | 2700 - 2950 (Broad) |
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization in positive mode (ESI+) easily ionizes these compounds due to the secondary amine in the piperidine ring. Fragmentation primarily occurs via
Caption: Mass Spectrometry α-cleavage fragmentation pathway of fluorobenzoylpiperidine derivatives.
Experimental Workflows and Methodologies
To ensure a self-validating analytical system, the following step-by-step methodologies incorporate integrated internal checks.
Caption: Multimodal analytical workflow for the structural validation of piperidine derivatives.
Protocol A: Multi-Nuclear NMR Acquisition ( , , )
Rationale: The hydrochloride salt severely restricts solubility in non-polar solvents (like CDCl
-
Sample Preparation: Weigh accurately 15–20 mg of the target HCl salt.
-
Dissolution: Dissolve the solid completely in 0.6 mL of DMSO-
. Add 1 µL of Tetramethylsilane (TMS) as a H/ C internal standard (0.00 ppm), and 1 µL of Fluorotrichloromethane (CFCl ) as a F internal standard. -
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
Acquisition -
H: Run a standard proton sequence (ns=16, d1=2s). Note the broad singlet near 9.0 ppm representing the protonated amine ( ). -
Acquisition -
F: Run a F sequence with H decoupling turned off (ns=32). Self-Validation: The multiplicity of the peak confirms the substitution pattern (multiplet = meta, triplet of triplets = para). -
Acquisition -
C: Run a proton-decoupled carbon sequence (ns=512, d1=2s). Map the characteristic doublet splitting on the aromatic carbons due to spin-spin coupling.
Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
Rationale: ATR requires zero sample manipulation, preventing salt-exchange or hydration artifacts that occur during KBr pellet pressing.
-
Background Calibration: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire an ambient air background spectrum (32 scans, 4 cm
resolution). -
Sample Loading: Deposit 2-3 mg of the neat crystalline powder directly onto the crystal. Apply the pressure anvil to ensure intimate contact.
-
Data Acquisition: Acquire 32 scans from 4000 cm
to 400 cm . -
Validation: Check the baseline for scattering artifacts. Extract the exact frequency of the strong C=O stretching band near
1680-1690 cm and the C-F stretch near 1230-1250 cm .
Protocol C: LC-MS Impurity Profiling
-
Sample Prep: Prepare a 1 µg/mL solution of the compound in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in ESI positive mode. Capillary voltage at 3.0 kV, source temperature at 120°C.
-
Data Processing: Extract the [M+H]
ion chromatogram (XIC) at m/z 226.10. Verify the presence of the m/z 123.02 product ion (fluorobenzoyl cation) to confirm the integrity of the carbonyl-aromatic linkage[6].
References
- WO2007070201A1. Aspartic protease inhibitors. Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Available at:[Link]
-
Liu, H. et al. Crystal Structures and Antifungal Activities of Fluorine-Containing Thioureido Complexes with Nickel(II). Molecules (2013). Available at:[Link]
-
Hughes, M. et al. Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. The Journal of Organic Chemistry (2020). Available at:[Link]
Sources
- 1. WO2007070201A1 - Aspartic protease inhibitors - Google Patents [patents.google.com]
- 2. Crystal Structures and Antifungal Activities of Fluorine-Containing Thioureido Complexes with Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comprehensive Guide to the Safe Handling of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl: Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: An Inferred Profile
Given its chemical structure, 3-[(3-Fluorophenyl)carbonyl]piperidine HCl is presumed to possess hazards associated with both the piperidine ring and the fluorophenyl group. Piperidine is known to be a flammable liquid that is toxic upon contact, inhalation, or ingestion, and can cause severe skin burns.[1][2] Fluorinated phenyl derivatives can cause skin, eye, and respiratory irritation.[3][4] Therefore, this compound should be handled with the utmost care, assuming it to be a hazardous substance.
Table 1: Inferred Hazard Profile
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][5] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][4][6] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following recommendations are based on established protocols for handling similarly hazardous chemical compounds.[7]
Essential PPE
-
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7][6]
-
Body Protection : A flame-retardant lab coat must be worn and kept fully fastened to protect against skin contact and contamination of personal clothing.[7][5]
Enhanced PPE for High-Risk Procedures
For procedures that may generate dust or aerosols, or when handling larger quantities, the following additional PPE is necessary:
-
Respiratory Protection : A NIOSH-approved respirator is recommended if working outside of a chemical fume hood or if dust generation is likely.[7][9]
-
Protective Clothing : For extensive handling, consider the use of a chemical-resistant apron or suit.
Operational Plan: From Preparation to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Preparation
-
Designated Work Area : All handling of 3-[(3-Fluorophenyl)carbonyl]piperidine HCl should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Assemble PPE : Don all necessary PPE before entering the designated handling area.
Handling
-
Avoid all direct personal contact with the compound.[7]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][10]
PPE Donning and Doffing Workflow
Properly donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.[11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11]
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 3-[(3-Fluorophenyl)carbonyl]piperidine HCl requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation : Do not dispose of this compound down the drain.[13] It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[13][14]
-
Container Management : Waste containers should be kept closed except when adding waste, and stored in a cool, dry, well-ventilated area.[14]
-
Contaminated Materials : Any materials, such as gloves, absorbent pads, or glassware, that come into contact with the compound should be disposed of as hazardous waste in the same designated container.[14]
References
-
Safe Handling & Disposal of Organic Substances - HSC Chemistry & Physics.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
-
Organic Solvents - Environment, Health and Safety, University of North Carolina at Chapel Hill.
-
Organic Solvent Waste Disposal - Safety & Risk Services, The University of British Columbia.
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling.
-
An In-Depth Technical Guide to the Safety, Handling, and Properties of 3-(2-Fluorophenyl)propionaldehyde - Benchchem.
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
-
PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Piperidine - SAFETY DATA SHEET.
-
Personal protective equipment for handling Piperazine-2-thione - Benchchem.
-
Chemical Safety Data Sheet MSDS / SDS - (3-FLUOROPHENYL)HYDRAZINE - ChemicalBook.
-
3 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - ThermoFisher.
-
SAFETY DATA SHEET - Merck.
-
3-(3-Fluorophenyl)-1H-pyrazol-5-amine - Apollo Scientific.
-
Safety Data Sheet - Fluorochem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Material Safety Data Sheet - ACCELA CHEMBIO INC.
-
Piperidine - SAFETY DATA SHEET.
-
Safety Data Sheet - Cayman Chemical.
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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